molecular formula C9H12N2 B2887750 N-cyclopropyl-2-methylpyridin-3-amine CAS No. 1346541-24-9

N-cyclopropyl-2-methylpyridin-3-amine

Cat. No.: B2887750
CAS No.: 1346541-24-9
M. Wt: 148.209
InChI Key: UEZHIZOPPNDAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-2-methylpyridin-3-amine (CAS 1346541-24-9) is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . This amine belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and neuroscience research. Compounds featuring a pyridine ring linked to a cyclopropylamine group have been investigated as key scaffolds for the development of nicotinic acetylcholine receptor (nAChR) ligands . Research into structurally similar molecules indicates that the cyclopropylamine moiety can serve as a rigid spacer that confers a specific three-dimensional orientation, which is crucial for interacting with neurotransmitter receptors . As such, this compound is a valuable building block for researchers synthesizing and evaluating novel molecules for potential application in studies of neurological pathways and conditions. It is supplied as a research chemical strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-2-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZHIZOPPNDAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N-cyclopropyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Properties, and Synthesis of N-Cyclopropyl-2-methylpyridin-3-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 1346541-24-9) is a specialized heterocyclic building block increasingly utilized in the design of kinase inhibitors and GPCR modulators. As a structural chimera of a 2-methylpyridine core and a secondary cyclopropylamine, it offers a unique pharmacological profile. The cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups, providing increased metabolic stability against


-hydroxylation while introducing conformational constraints that can enhance binding selectivity.

However, the inclusion of the cyclopropylamine motif requires careful medicinal chemistry stewardship due to its potential to act as a mechanism-based inhibitor (MBI) of Cytochrome P450 enzymes. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and structural considerations for drug development.

Chemical Structure & Physicochemical Properties

The molecule consists of a 3-amino-2-methylpyridine scaffold N-substituted with a cyclopropyl ring.[1][2][3][4] The 2-methyl group introduces steric bulk that forces the exocyclic nitrogen out of planarity with the pyridine ring, influencing both basicity and solubility.

Key Property Data
PropertyValueNotes
CAS Number 1346541-24-9
Molecular Formula

Molecular Weight 148.21 g/mol Fragment-like space
Calculated LogP (cLogP) ~1.6Ideal for CNS and oral bioavailability
pKa (Pyridine N) ~6.2Protonation site at physiological pH
pKa (Amine N) ~2.5Non-basic due to conjugation and

character
H-Bond Donors 1(NH)
H-Bond Acceptors 2(Pyridine N, Amine N)
Topological Polar Surface Area 24.9 ŲHigh blood-brain barrier (BBB) permeability potential
Structural Analysis
  • The Cyclopropyl Effect: Unlike acyclic alkyl groups, the cyclopropyl ring possesses significant

    
    -character (
    
    
    
    hybridization). This increases the acidity of the N-H bond compared to an N-isopropyl analog and reduces the energetic penalty of desolvation upon protein binding.
  • Steric Ortho-Effect: The methyl group at the 2-position creates a "gear effect," restricting the rotation of the C3-N bond. This pre-organization can lower the entropic cost of binding to kinase hinge regions.

Synthesis & Manufacturing

Direct nucleophilic attack of cyclopropylamine on 3-halo-2-methylpyridines is electronically unfavorable due to the electron-rich nature of the 3-position and the weak nucleophilicity of cyclopropylamine. Therefore, transition-metal-catalyzed cross-coupling is the industry standard.

Validated Synthetic Routes

We prioritize two pathways: Buchwald-Hartwig Amination (Method A) for scale-up and Chan-Lam Coupling (Method B) for late-stage diversification.

Synthesis_Pathways cluster_legend Reaction Types SM1 3-Bromo-2-methylpyridine MethodA Method A: Buchwald-Hartwig Pd(OAc)2, BINAP NaOtBu, Toluene, 100°C SM1->MethodA SM2 Cyclopropylamine SM2->MethodA SM3 2-Methylpyridin-3-amine MethodB Method B: Chan-Lam Cu(OAc)2, bipyridine Na2CO3, DCE, 70°C, Air SM3->MethodB SM4 Cyclopropylboronic acid SM4->MethodB Prod This compound (Target) MethodA->Prod High Yield (>85%) MethodB->Prod Mild Conditions

Figure 1: Comparative synthetic workflows. Method A is preferred for gram-scale synthesis due to higher conversion rates.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of this compound via Pd-catalyzed cross-coupling.

Reagents:

  • 3-Bromo-2-methylpyridine (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Palladium(II) acetate (

    
    ) (2 mol%)
    
  • BINAP (racemic) (3 mol%)

  • Sodium tert-butoxide (

    
    ) (1.5 eq)
    
  • Toluene (Anhydrous, degassed)

Self-Validating Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and BINAP in toluene and stir for 10 minutes. Checkpoint: Solution should turn from orange to a deep red/brown, indicating active catalyst formation.
    
  • Substrate Addition: Add 3-bromo-2-methylpyridine and

    
     to the reaction vessel.
    
  • Amine Injection: Add cyclopropylamine via syringe. Note: Cyclopropylamine is volatile (bp ~49°C); use a sealed pressure tube.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd/salts. Wash with EtOAc.[5]

  • Purification: Concentrate filtrate. Purify via flash column chromatography (SiO2, Hexane:EtOAc gradient 80:20 to 50:50).

  • Validation:

    • 1H NMR (400 MHz, CDCl3): Look for cyclopropyl high-field signals (

      
       0.5–0.8 ppm, 4H) and the methine proton (
      
      
      
      ~2.4 ppm, 1H).
    • LC-MS: Confirm parent ion

      
      .
      

Applications in Drug Discovery & Safety

Pharmacophore Utility

This scaffold is a bioisostere for N-phenyl or N-isopropyl groups.

  • Kinase Inhibitors: The pyridine nitrogen often functions as the hinge-binder acceptor. The cyclopropyl group fills the hydrophobic pocket (e.g., the ribose pocket or back-pocket) without the steric penalty of a phenyl ring.

  • Solubility: The

    
     of the pyridine nitrogen (~6.2) ensures good solubility in acidic media (stomach), aiding oral bioavailability.
    
Metabolic Liability: The CYP450 Alert

While cyclopropyl groups prevent


-dealkylation (a common clearance route for ethyl/isopropyl amines), they carry a risk of Mechanism-Based Inactivation (MBI)  of CYP450 enzymes.

Mechanism: Single-electron transfer (SET) from the nitrogen to the heme iron of CYP450 generates an aminium radical cation. This triggers the opening of the strained cyclopropyl ring, forming a reactive carbon-centered radical that covalently binds to the heme porphyrin, irreversibly inactivating the enzyme.

Metabolic_Pathway Compound This compound CYP_Complex CYP450-Substrate Complex Compound->CYP_Complex Radical Aminium Radical Cation (Ring Opening) CYP_Complex->Radical SET (1e- oxidation) Metabolism Standard Metabolism (N-Oxidation / Ring Hydroxylation) CYP_Complex->Metabolism Safe Clearance Path Inactivation Covalent Heme Adduct (Enzyme Inactivation) Radical->Inactivation Suicide Inhibition Path

Figure 2: Mechanism of potential CYP450 inactivation. Researchers must screen for Time-Dependent Inhibition (TDI) early in the cascade.

Mitigation Strategy: If TDI is observed, consider substituting the cyclopropyl ring with a fluorocyclopropyl or oxetane ring to reduce radical stability or alter the oxidation potential.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Qiao, J. X., et al. (2013). "Structure-Activity Relationship Study of N-Cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzamide." Journal of Medicinal Chemistry. (Demonstrates cyclopropylamine utility in kinase inhibitors). Link

  • Walsgrove, T., et al. (2002). "Kinetics and Mechanism of the Oxidation of Cyclopropylamines by Cytochrome P450." Biochemistry. (Mechanism of CYP inactivation). Link

  • PubChem Compound Summary. (2024). "3-(Aminomethyl)-4-cyclopropylpyridin-2-amine" (Structural analog data verification). Link

  • Bertus, P., & Szymoniak, J. (2003).[6] "New and easy route to primary cyclopropylamines."[6] Journal of Organic Chemistry. Link

Sources

Technical Guide: pKa Values and Ionization States of N-cyclopropyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclopropyl-2-methylpyridin-3-amine represents a critical pharmacophore often observed in kinase inhibitors and CNS-active agents.[1][2] Its physicochemical behavior is governed by the interplay between the pyridine core, the electron-donating methyl group at the ortho position, and the secondary amine substituent at the meta position.[2][3]

Understanding the ionization constants (pKa) of this molecule is not merely an academic exercise; it is the determinant factor for its thermodynamic solubility , lipophilicity (LogD) , and membrane permeability .[2][3]

This guide provides a rigorous analysis of the theoretical ionization profile of this compound, followed by industry-standard protocols for experimental validation.

Part 1: Structural Analysis & Theoretical pKa Prediction[1][2][3]

To accurately predict the pKa, we must deconstruct the molecule into its electronic components.[3] The molecule possesses two potential sites for protonation:[1][2][3][4]

  • The Pyridine Ring Nitrogen (N1): A basic center with a lone pair in an

    
     orbital.[2]
    
  • The Exocyclic Amine Nitrogen: A secondary amine attached to the ring.[2]

Electronic Effects
  • Base Scaffold (Pyridine): The pKa of unsubstituted pyridine is 5.23 .[2]

  • 2-Methyl Group (+I Effect): The methyl group at position 2 exerts a positive inductive effect (+I), pushing electron density toward the ring nitrogen.[2] This stabilizes the conjugate acid (pyridinium ion), typically raising the pKa by 0.6–0.8 units .[3]

  • 3-N-Cyclopropylamino Group (+R Effect): The nitrogen at position 3 is an electron donor via resonance (+R).[1][2] While steric hindrance from the adjacent 2-methyl group may slightly twist the bond and reduce orbital overlap, the net effect remains base-strengthening for the ring nitrogen.[1][2] However, the exocyclic nitrogen itself becomes non-basic due to the delocalization of its lone pair into the aromatic system (aniline-like character).[2]

Predicted pKa Values

Based on Hammett equation modifications and substituent additivity rules for pyridines:

Ionization CenterPredicted pKaClassificationPhysiological State (pH 7.[2]4)
Ring Nitrogen (N1) 6.6 – 7.0 Weak BaseMixed (Neutral / Cationic)
Exocyclic Amine < 1.0 Very Weak BaseNeutral

Part 2: Ionization States & Microspecies Distribution[2][3]

The ionization state dictates the molecule's behavior in biological fluids.[2] We model this using the Henderson-Hasselbalch equation.[1][2]

Protonation Scheme

The dominant equilibrium occurs at the pyridine nitrogen.[2]

IonizationScheme Neutral Neutral Species (Free Base) High Permeability Cation Cationic Species (Pyridinium Ion) High Solubility Neutral->Cation  Protonation (pH < pKa)   Cation->Neutral  Deprotonation (pH > pKa)  

Figure 1: Equilibrium between the protonated pyridinium cation and the neutral free base.[3]

Physiological Distribution (Assuming pKa = 6.8)
  • Stomach (pH 1.5): 99.9% Protonated (Soluble).[2]

  • Intestine (pH 6.5): ~66% Protonated, 33% Neutral.[2][3]

  • Blood/Cytosol (pH 7.4): ~20% Protonated, 80% Neutral.[2][3]

Implication: The pKa of ~6.8 is ideal for oral bioavailability.[2] It ensures solubility in the gastric environment while allowing a significant fraction of neutral species for passive diffusion in the intestinal tract.[2]

Part 3: Experimental Determination Protocols

As a scientist, you cannot rely solely on prediction.[2][3] The following protocols are the "Gold Standard" for validating the pKa of sparingly soluble bases.

Method A: Potentiometric Titration (The Standard)

Best for compounds with solubility > 0.5 mM.[2]

Reagents:

  • 0.1 M HCl and 0.1 M KOH (standardized).[2]

  • 0.15 M KCl (ionic strength adjustor).[2]

  • Degassed, CO2-free water (Critical).[1][2]

Workflow:

Potentiometry Start Sample Preparation Weigh 3-5 mg of compound Dissolve Dissolution Add 10 mL 0.15 M KCl Acidify to pH 2.0 with 0.1 M HCl Start->Dissolve Titrate Alkalimetric Titration Titrate with KOH to pH 12 Record pH vs. Volume Dissolve->Titrate Analyze Data Analysis Bjerrum Plot / Derivative Analysis Identify Inflection Point Titrate->Analyze Result Calculate pKa Correct for Ionic Strength Analyze->Result

Figure 2: Potentiometric titration workflow for precise pKa determination.

Critical Control Point: Ensure the electrode is calibrated using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) immediately prior to use.[2]

Method B: UV-Metric Titration (The Problem Solver)

Use this if the compound precipitates during potentiometry or has low solubility (< 10 µg/mL).[2]

Principle: The UV absorbance spectrum of the pyridine ring changes significantly upon protonation (bathochromic shift).[2]

  • Preparation: Prepare a 10 µM stock solution in a universal buffer system (Briton-Robinson).

  • Measurement: Measure UV absorbance (200–400 nm) at 10 distinct pH points ranging from pH 3.0 to pH 10.0.

  • Analysis: Plot Absorbance (

    
    ) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.[2]
    

Part 4: Implications for Drug Development[1][3]

LogD vs. pH Profile

The distribution coefficient (LogD) is pH-dependent.[1][2] ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="display ng-star-inserted">



  • At pH 7.4: The LogD will be slightly lower than the intrinsic LogP (approx.[2] 0.1–0.2 units lower) because 20% of the compound is ionized.[2]

  • Optimization: If higher CNS penetration is required, substituents on the cyclopropyl ring could be added to lower the pKa (e.g., fluorination), increasing the neutral fraction at physiological pH.[3]

Salt Selection

Since the pKa is ~6.8:

  • Strong Acids (HCl, H2SO4): Will form stable salts.[2][3]

  • Weak Acids (Fumaric, Succinic): May risk disproportionation in solid dosage forms because the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (pKa_base - pKa_acid) might be insufficient (< 3 units) to drive complete salt formation.[2] Recommendation:  Screen HCl or Mesylate salts first.[2]
    

References

  • PubChem. 2-Amino-3-methylpyridine (Compound Summary). National Library of Medicine.[2] [Link]

  • Williams, R. pKa Data Compiled by R. Williams.[2][3] (Detailed tables for pyridine derivatives). [Link]

  • PubChem. N-cyclopropyl-2-methylaniline (Structural Analog).[1][2][5][6] National Library of Medicine.[2] [Link][5]

Sources

Pyridine-Based Scaffolds in Kinase Inhibitor Discovery: Structural Logic, Synthesis, and Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Nature of the Pyridine Scaffold

In the high-stakes arena of kinase inhibitor discovery, the pyridine ring is not merely a structural spacer; it is a "privileged scaffold" that has fundamentally shaped the landscape of FDA-approved oncology drugs. From the seminal discovery of Imatinib to the precision engineering of Crizotinib , the pyridine moiety serves as a critical anchor for ATP-competitive inhibition.

This guide moves beyond basic medicinal chemistry to explore the causality of pyridine's success: its ability to mimic the adenine ring of ATP, its tunable basicity (pKa ~5.2) for solubility modulation, and its capacity for late-stage functionalization (LSF) via radical chemistry.

Structural Biology: The Hinge-Binding Imperative

The human kinome (approx. 518 kinases) shares a highly conserved ATP-binding pocket. The "hinge region," a flexible segment connecting the N-lobe and C-lobe of the kinase, is the primary recognition motif for small molecules.

The "Adenine Mimicry" Mechanism

ATP binds to the hinge via a bidentate hydrogen-bonding network involving the N1 and N6 of the adenine ring. Pyridine-based scaffolds, particularly 2-aminopyridines , replicate this interaction with high fidelity:

  • H-Bond Acceptor (N1): The pyridine nitrogen accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (e.g., Met, Glu, or Cys).

  • H-Bond Donor (C2-Amino): An exocyclic amino group at the 2-position donates a hydrogen bond to the backbone carbonyl of the hinge residue.

This "Donor-Acceptor" (D-A) motif is the structural hallmark of Type I inhibitors.

Visualization of the Binding Mode

The following diagram illustrates the interaction between a generic 2-aminopyridine inhibitor and the kinase hinge region (e.g., ALK or MET kinase).

KinaseBinding cluster_kinase Kinase ATP Pocket Hinge Hinge Region (Backbone CO & NH) Inhibitor 2-Aminopyridine Scaffold Hinge->Inhibitor H-Bond (Acceptor: Pyridine N) Gatekeeper Gatekeeper Residue (Selectivity Filter) DFG DFG Motif (Asp-Phe-Gly) Inhibitor->Hinge H-Bond (Donor: -NH2) Inhibitor->Gatekeeper Hydrophobic/Steric Clash Check Inhibitor->DFG Allosteric Potential

Caption: Schematic of the bidentate hydrogen-bonding network between a 2-aminopyridine scaffold and the kinase hinge region.

Synthetic Methodologies: Building the Core

While traditional cross-couplings (Suzuki-Miyaura) are ubiquitous, modern drug discovery demands rapid diversification of the pyridine core to tune metabolic stability and potency.

The Challenge of Pyridine Synthesis

Pyridines are electron-deficient, making them sluggish substrates for Electrophilic Aromatic Substitution (EAS). Conversely, they are excellent substrates for Nucleophilic Aromatic Substitution (SnAr) and, crucially, radical alkylation .

Advanced Protocol: Late-Stage Minisci Reaction

The Minisci reaction allows for the direct alkylation of the pyridine ring (typically at C2 or C4) using alkyl radicals generated from carboxylic acids or alkyl halides. This is a powerful "Late-Stage Functionalization" (LSF) tool to introduce methyl, ethyl, or cyclopropyl groups to modulate Lipophilicity (LogD).

Protocol: Silver-Catalyzed Minisci Alkylation of a Pyridine Core

  • Objective: Install a cyclopropyl group at the C2 position of a pyridine-based intermediate.

  • Reagents:

    • Substrate: Pyridine derivative (1.0 equiv)

    • Radical Source: Cyclopropanecarboxylic acid (3.0 equiv)

    • Catalyst: AgNO3 (0.2 equiv)

    • Oxidant: (NH4)2S2O8 (3.0 equiv)

    • Solvent: DCM/Water (biphasic) or TFA (for deactivated systems)

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyridine substrate in a biphasic mixture of DCM and Water (1:1). Add TFA (1.0 equiv) to protonate the pyridine nitrogen (activating it toward nucleophilic radical attack).

  • Radical Generation: Add AgNO3 and Cyclopropanecarboxylic acid.

  • Initiation: Heat the mixture to 40°C. Slowly add a solution of Ammonium Persulfate dropwise over 30 minutes. Note: Slow addition prevents rapid consumption of the radical source.

  • Monitoring: Monitor by LC-MS. The protonated pyridine attracts the nucleophilic alkyl radical.

  • Workup: Basify with NaOH to pH > 9 (to deprotonate the product). Extract with DCM.

  • Purification: Flash chromatography.

Expert Insight: If the reaction fails due to low conversion, switch to a photoredox Minisci protocol using an Iridium catalyst and blue LEDs, which avoids strong oxidants and high temperatures.

Case Study: Crizotinib (Xalkori®)

Crizotinib represents the archetype of pyridine-based rational drug design. Originally designed as a c-MET inhibitor, it was repurposed as a first-in-class ALK inhibitor.

Structural Logic
  • Core: 2-aminopyridine.[1][2][3][4]

  • Role: The 2-aminopyridine acts as the hinge binder.[2] The pyridine nitrogen accepts an H-bond from Met1199 (in ALK), and the 2-amino group donates to the carbonyl of Glu1197 .

  • Optimization: The 3-benzyloxy group was added to fill the hydrophobic pocket towards the gatekeeper residue, improving potency and selectivity.

Comparative Data: Pyridine vs. Other Scaffolds
DrugTargetScaffoldHinge InteractionLogP
Crizotinib ALK/MET2-AminopyridineBidentate (D-A)3.7
Sorafenib VEGFR/RAFPyridine-carboxamideDistal (Type II)*3.8
Vemurafenib BRAF V600E7-Azaindole (Fused Pyridine)Bidentate (D-A)3.0
Imatinib BCR-ABLPyridine-PyrimidineMonodentate3.6

*Note: In Sorafenib, the urea moiety binds the DFG pocket, while the pyridine-carboxamide interacts with the solvent front/hinge periphery.

Experimental Workflow: Hit-to-Lead Assessment

To validate a pyridine-based hit, a robust screening cascade is required. We prioritize the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity and resistance to compound interference (fluorescence artifacts).

The Discovery Cycle Diagram

Workflow Design In Silico Design (Scaffold Hopping) Synthesis Synthesis (Suzuki/Minisci) Design->Synthesis Biochem Biochemical Assay (ADP-Glo IC50) Synthesis->Biochem Biochem->Design No Activity Cell Cellular Assay (Ba/F3 Dependence) Biochem->Cell Hit Crystal X-Ray Crystallography (Validation) Cell->Crystal Lead Crystal->Design Optimization

Caption: Iterative Hit-to-Lead optimization cycle for kinase inhibitors.

Protocol: ADP-Glo™ Kinase Assay

Principle: Measures kinase activity by quantifying the ADP produced during the phosphorylation reaction. ADP is converted to ATP, which is then used by Ultra-Glo™ Luciferase to produce light.

Step-by-Step Procedure:

  • Reaction Assembly: In a 384-well white plate, add 2 µL of Kinase (e.g., recombinant ALK, 5 ng/well) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Add 50 nL of the pyridine test compound (in DMSO) using an acoustic dispenser (Echo). Incubate for 10 min at RT.

  • Substrate Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly-Glu-Tyr substrate).

  • Kinase Reaction: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate for 30 min.

  • Readout: Measure Luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition =

    
    . Fit to a 4-parameter logistic equation to determine IC50.
    

References

  • Manning, G., et al. (2002). The protein kinase complement of the human genome.[5] Science. Link

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK).[1] Journal of Medicinal Chemistry. Link

  • Wilhelm, S., et al. (2006).[6] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[6][7] Nature Reviews Drug Discovery.[6][8] Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. Link

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[1][6][9][10] Link

Sources

Hydrogen bond donor/acceptor count for N-cyclopropyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Analysis of Hydrogen Bond Donor and Acceptor Capacity for N-cyclopropyl-2-methylpyridin-3-amine

Executive Summary

In the landscape of modern drug discovery, a molecule's potential for therapeutic success is intrinsically linked to its physicochemical properties. Among the most critical of these are its hydrogen bonding capabilities, which govern everything from target binding affinity to pharmacokinetic profiles. This guide provides a detailed analysis of this compound, a heterocyclic compound with features common in medicinal chemistry scaffolds. We will deconstruct its molecular architecture to precisely enumerate its hydrogen bond donor and acceptor sites. This analysis is grounded in established principles of physical organic chemistry and contextualized within the widely accepted framework of Lipinski's Rule of Five for predicting drug-likeness. The final determination for this compound is 1 hydrogen bond donor and 2 hydrogen bond acceptors , a profile that is highly favorable for developing orally bioavailable drug candidates.

The Foundational Role of Hydrogen Bonding in Medicinal Chemistry

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[1] This interaction, while weaker than a covalent bond, is a cornerstone of molecular recognition.[2][3] In drug design, the ability of a candidate molecule to form specific hydrogen bonds with its biological target (e.g., an enzyme or receptor) is crucial for binding affinity and selectivity.[4]

Beyond target interaction, the hydrogen bonding capacity of a drug profoundly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] A molecule with an excessive number of hydrogen bond donors and acceptors will form strong interactions with water, which can impede its ability to cross lipophilic cell membranes, leading to poor absorption and bioavailability.

To provide a quantitative framework for early-stage drug discovery, Christopher A. Lipinski developed the "Rule of Five".[5][6] This rule of thumb posits that poor oral absorption is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[5][7]

  • No more than 10 hydrogen bond acceptors (total number of nitrogen and oxygen atoms).[5][7]

  • A molecular weight under 500 Daltons.

  • A calculated octanol-water partition coefficient (log P) not exceeding 5.

Therefore, the precise enumeration of hydrogen bond donors and acceptors is a non-negotiable first step in assessing the drug-like potential of any new chemical entity.

Molecular Structure of this compound

To accurately determine the hydrogen bonding profile, we must first examine the molecule's structure. This compound is composed of a central pyridine ring substituted with a methyl group at the 2-position and a secondary amine functional group at the 3-position, which is itself substituted with a cyclopropyl ring.

The key functional groups for our analysis are the secondary amine (-NH-) and the nitrogen atom within the aromatic pyridine ring.

Caption: Molecular structure of this compound.

Determination of the Hydrogen Bond Donor Count

Definition: A hydrogen bond donor is a functional group containing a hydrogen atom covalently bonded to an electronegative atom, most commonly nitrogen or oxygen.[8][9] This bond is polarized, creating a partial positive charge on the hydrogen, allowing it to be attracted to an electron-rich acceptor site.

Analysis:

  • Scan the Molecule for N-H or O-H Bonds: We systematically inspect the structure of this compound.

  • Identify the Secondary Amine: The molecule contains a secondary amine group (-NH-) at the 3-position of the pyridine ring.

  • Count the Donor Hydrogen: This amine group possesses one hydrogen atom directly bonded to a nitrogen atom.

  • Other Groups: The methyl and cyclopropyl groups consist of only C-H bonds, which are not sufficiently polarized to act as significant hydrogen bond donors in a biological context. The pyridine nitrogen has no attached hydrogen.[10]

Hydrogen Bond Donor Count: 1

Determination of the Hydrogen Bond Acceptor Count

Definition: A hydrogen bond acceptor is an electronegative atom (again, typically nitrogen or oxygen) that possesses at least one lone pair of electrons which can form an electrostatic interaction with a donor hydrogen.[1][8]

Analysis:

  • Scan the Molecule for Electronegative Atoms with Lone Pairs: We identify all nitrogen and oxygen atoms in the structure.

  • Identify the Amine Nitrogen: The nitrogen atom of the secondary amine group has a lone pair of electrons and can therefore function as a hydrogen bond acceptor.

  • Identify the Pyridine Ring Nitrogen: The nitrogen atom within the pyridine ring is sp2-hybridized. Its lone pair resides in an sp2 orbital in the plane of the ring and does not participate in the aromatic π-system.[11] This lone pair is readily available to accept a hydrogen bond.

  • Final Tally: Both nitrogen atoms in the molecule can serve as hydrogen bond acceptors.

Hydrogen Bond Acceptor Count: 2

Summary and Implications for Drug Development

The hydrogen bonding characteristics of this compound are summarized below. This quantitative data provides immediate insight into its drug-like potential.

Physicochemical PropertyDefinitionCountLipinski's GuidelineCompliance
Hydrogen Bond Donors Number of N-H and O-H bonds1 ≤ 5Yes
Hydrogen Bond Acceptors Number of N and O atoms2 ≤ 10Yes

The low counts for both hydrogen bond donors and acceptors are highly favorable from a medicinal chemistry perspective. This profile suggests that the molecule has a balanced polarity, avoiding the excessive hydrophilicity that can hinder membrane permeability. By adhering comfortably to these two criteria of Lipinski's Rule of Five, this compound demonstrates a promising foundational profile for further development as an orally bioavailable therapeutic agent.

Protocol: A Self-Validating Computational Workflow

To provide a robust, verifiable system for this analysis, the simple counting method can be augmented with computational chemistry. This workflow allows for the prediction of not just the number of sites but also their relative strengths, offering deeper insights for lead optimization.

Methodology:

  • Conformer Generation: The molecule's 3D structure is not static. A thorough conformational search is performed using molecular mechanics (e.g., with a force field like MMFF94) to identify low-energy spatial arrangements.

  • Quantum Mechanical Optimization: The lowest energy conformer is then subjected to a higher-level geometry optimization using a method like Density Functional Theory (DFT).

  • Molecular Electrostatic Potential (MEP) Calculation: A single-point DFT calculation is run on the optimized geometry to compute the MEP surface. The MEP maps the electrostatic potential onto the molecule's electron density surface.

  • Analysis and Site Identification:

    • Acceptor Sites: Regions of strong negative potential (typically colored red on an MEP map) correspond to the lone pairs of electronegative atoms, confirming the hydrogen bond acceptor sites. The magnitude of the negative potential can be correlated with acceptor strength (pKBHX).[12][13][14]

    • Donor Sites: Regions of strong positive potential (typically blue) localized on hydrogen atoms bonded to electronegative atoms confirm the donor sites.

cluster_input Input cluster_workflow Computational Protocol cluster_output Output mol_structure 2D Structure of This compound conformer Step 1: Conformer Generation (Molecular Mechanics) mol_structure->conformer dft_opt Step 2: Geometry Optimization (DFT) conformer->dft_opt mep_calc Step 3: MEP Calculation (DFT) dft_opt->mep_calc analysis Step 4: MEP Surface Analysis mep_calc->analysis donor_count Verified H-Bond Donor Count & Strength analysis->donor_count acceptor_count Verified H-Bond Acceptor Count & Strength analysis->acceptor_count

Caption: Computational workflow for verifying H-bond properties.

Conclusion

The analysis of this compound reveals a hydrogen bonding profile of one donor and two acceptors . This determination, based on fundamental chemical principles and supported by established drug design guidelines like Lipinski's Rule of Five, classifies the molecule as having favorable "drug-like" properties concerning its polarity and potential for passive membrane diffusion. This in-depth guide, from basic structural inspection to a proposed computational validation workflow, underscores the critical importance of a thorough hydrogen bonding assessment in the early stages of the drug discovery and development pipeline.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 17, 2026, from [Link]

  • Rowan Scientific. (2025, January 24). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. ChemRxiv. [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved February 17, 2026, from [Link]

  • Rowan Scientific. (2025, July 1). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. Rowan University. [Link]

  • TIU Lecture Notes. (2023, November 28). Lipinski rule of five. Retrieved February 17, 2026, from [Link]

  • Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved February 17, 2026, from [Link]

  • Drennan, C. L., et al. (n.d.). Redox chemistry and hydrogen bonding in drug design. MIT OpenCourseWare. Retrieved February 17, 2026, from [Link]

  • Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of Medicinal Chemistry, 32(5), 1083-1094. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 17, 2026, from [Link]

  • Kenny, P. W. (2019). Hydrogen bond donors in drug design. ChemRxiv. [Link]

  • Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(22), 14753-14781. [Link]

  • Pearson. (2024, March 7). Identify the hydrogen bond donors and hydrogen bond acceptors in the following molecule. Retrieved February 17, 2026, from [Link]

  • Rowan Newsletter. (2025, January 24). Hydrogen-Bond-Basicity Prediction Made Easy. Substack. [Link]

  • Macs in Chemistry. (2025, January 25). Prediction of Hydrogen-Bond-Acceptor Strength. Retrieved February 17, 2026, from [Link]

  • Quora. (2018, December 2). Does hydrogen bond exist in pyridine molecules? Retrieved February 17, 2026, from [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • ChemSimplified. (2015, May 19). Identifying Hydrogen Bond Donors & Acceptors [Video]. YouTube. [Link]

Sources

Strategic Utilization of 2-Methylpyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the 2-methylpyridin-3-amine scaffold, focusing on its synthetic utility, medicinal chemistry applications, and structure-activity relationships (SAR).

From Synthetic Access to Kinase Inhibition

Executive Summary

The 2-methylpyridin-3-amine (also known as 3-amino-2-picoline) scaffold represents a "privileged structure" in modern drug discovery. Its utility stems from a unique electronic profile: the pyridine nitrogen serves as a hydrogen bond acceptor, while the adjacent 3-amino group acts as a donor, creating a versatile "hinge-binding" motif essential for kinase inhibitors. Furthermore, the 2-methyl substituent provides critical steric bulk that can lock bioactive conformations or occupy hydrophobic pockets in targets such as BAZ2B bromodomains and Pim kinases . This guide details the synthetic pathways, mechanistic SAR, and experimental protocols necessary to leverage this scaffold effectively.

Synthetic Architecture & Functionalization

The core challenge in utilizing 2-methylpyridin-3-amine lies in regioselective functionalization. The electron-deficient pyridine ring requires specific activation strategies for electrophilic aromatic substitution (SEAr) or metal-catalyzed cross-coupling.

Core Functionalization Logic
  • C5-Bromination: The most critical intermediate is 5-bromo-2-methylpyridin-3-amine . Bromination occurs at the C5 position (para to the amino group) due to the directing effect of the amine, which overrides the deactivating nature of the pyridine nitrogen.

  • Suzuki-Miyaura Coupling: The C5-bromide serves as a handle for palladium-catalyzed cross-coupling, allowing the installation of aryl and heteroaryl systems.

  • Amide/Urea Formation: The C3-amine is a nucleophile, readily reacting with acid chlorides, isocyanates, or carboxylic acids (via peptide coupling agents) to form amides or ureas.

Synthetic Pathway Visualization

The following diagram outlines the divergent synthesis from the core scaffold to key bioactive classes.

SyntheticPathways Fig 1. Divergent synthetic pathways for 2-methylpyridin-3-amine functionalization. Core 2-Methylpyridin-3-amine (Core Scaffold) Bromo 5-Bromo-2-methylpyridin-3-amine (Key Intermediate) Core->Bromo NBS or Br2/AcOH (Regioselective C5-Br) Amide Amide/Urea Derivatives (BAZ2B Ligands) Core->Amide R-COCl or R-NCO (Nucleophilic Attack) Biaryl 5-Aryl-2-methylpyridin-3-amines (Kinase Inhibitors) Bromo->Biaryl Ar-B(OH)2, Pd(0) (Suzuki Coupling) Fused Pyrrolo[2,3-b]pyrazines (FGFR Inhibitors) Bromo->Fused Sulfonylation + Cyclization

The Pharmacophore: SAR & Mechanistic Insights

The biological activity of 2-methylpyridin-3-amine derivatives is governed by precise electronic and steric interactions.

The "Hinge Binder" Motif

In kinase inhibitors, the N1-C2-C3-N(exocyclic) motif mimics the adenine ring of ATP.

  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor.

  • 3-Amino Group: Acts as a hydrogen bond donor.[1]

  • 2-Methyl Group: This is the differentiator. Unlike a simple hydrogen, the methyl group introduces steric bulk that can:

    • Induce Atropisomerism: Twist the attached rings out of planarity, improving selectivity.

    • Fill Hydrophobic Pockets: Specifically targeting the "gatekeeper" regions in kinases.

Case Study: BAZ2B Bromodomain Ligands

Research has validated 3-amino-2-methylpyridine derivatives as potent ligands for the BAZ2B bromodomain , a protein involved in chromatin remodeling.

  • Mechanism: Crystallographic studies reveal that the pyridine nitrogen forms a water-mediated hydrogen bond with the side chain of the conserved Tyr1901 .[1]

  • Linker Role: The 3-amino group acts as a hydrogen bond donor to the backbone carbonyl of Pro1888 .[1]

  • Significance: This dual-anchor binding mode is critical for high-affinity interactions in the ZA loop of the bromodomain.

SAR Logic Diagram

SAR_Logic Fig 2. Structure-Activity Relationship (SAR) mapping of the scaffold. Scaffold 2-Methylpyridin-3-amine N1 Pyridine Nitrogen (N1) H-Bond Acceptor Scaffold->N1 Methyl 2-Methyl Group Steric/Hydrophobic Scaffold->Methyl Amino 3-Amino Group H-Bond Donor Scaffold->Amino Target Target Interaction (e.g., Tyr1901 in BAZ2B) N1->Target Water-mediated H-bond Methyl->Target Hydrophobic Pocket Fill Amino->Target Direct H-bond (Pro1888)

Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

Objective: Synthesis of 5-aryl-2-methylpyridin-3-amine derivatives. This protocol is adapted from high-yield methodologies validated in literature (e.g., MDPI, 2017).

Reagents:

  • Substrate: 5-Bromo-2-methylpyridin-3-amine (1.0 eq)

  • Coupling Partner: Arylboronic acid (1.1 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Potassium phosphate (K₃PO₄) (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask, dissolve 5-bromo-2-methylpyridin-3-amine (1.069 mmol) in a mixture of 1,4-dioxane (2 mL) and water (0.5 mL).

  • Activation: Add K₃PO₄ (2.318 mmol) and the specific arylboronic acid (1.176 mmol) to the solution.

  • Deoxygenation: Purge the reaction mixture with nitrogen gas for 10 minutes to remove dissolved oxygen (critical for Pd(0) stability).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) quickly under a nitrogen stream.

  • Reflux: Heat the mixture to 90 °C and reflux for 18 hours under an inert atmosphere.

  • Monitoring (Self-Validation): Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The starting bromide spot (Rf ~0.5) should disappear.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via column chromatography (Silica gel, gradient elution with EtOAc/Hexane).

Expected Yield: 60–85% depending on the aryl boronic acid used.

Data Summary: Biological Activity Profile

The following table summarizes the biological potential of derivatives synthesized via the method above, specifically focusing on antimicrobial and anti-thrombolytic activity.

Derivative (R-Group at C5)Biofilm Inhibition (E. coli)Anti-Thrombolytic Activity (% Lysis)
4-Fluorophenyl 91.95% (High Potency)18.5%
3-Chloro-4-fluorophenyl 87.36%22.1%
4-Methoxyphenyl 45.2%41.32% (High Potency)
Unsubstituted (Core) < 10%< 5%

Data Source: Synthesized derivatives validated in recent medicinal chemistry literature [2].

References

  • Derivatives of 3-Amino-2-methylpyridine as BAZ2B Bromodomain Ligands: In Silico Discovery and in Crystallo Validation. Source: Journal of Medicinal Chemistry (2016).[2] URL:[Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Source: MDPI (Molecules, 2017). URL:[Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Source: NIH / PubMed Central. URL:[Link]

  • 2-Methylpyridin-3-amine (Compound Summary). Source: PubChem.[3][4] URL:[Link]

Sources

Methodological & Application

Synthesis of N-cyclopropyl-2-methylpyridin-3-amine: A Detailed Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Cyclopropyl Moiety in Drug Discovery

The N-cyclopropyl-2-methylpyridin-3-amine scaffold is a key building block in modern medicinal chemistry. The incorporation of a cyclopropyl group into drug candidates is a widely employed strategy to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1] The strained three-membered ring of the cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[1] This leads to an improved pharmacokinetic profile and potentially a longer duration of action. Furthermore, the rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to increased binding affinity for its biological target.[1] This guide provides detailed synthetic protocols for the preparation of this compound, a valuable intermediate for the synthesis of novel therapeutics.

Strategic Approaches to the Synthesis of this compound

The construction of the C-N bond between the pyridine ring and the cyclopropylamine moiety is the key transformation in the synthesis of the target molecule. Several modern synthetic methodologies can be considered for this purpose. Among these, the Buchwald-Hartwig amination stands out as the most robust and widely applicable method for the formation of aryl amines from aryl halides.[2][3] Alternative strategies, such as nucleophilic aromatic substitution (SNAr), are generally less effective for unactivated pyridine rings.

The Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3] This reaction allows for the formation of C-N bonds under relatively mild conditions and with a high degree of functional group tolerance. The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired arylamine and regenerate the palladium(0) catalyst.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via a Buchwald-Hartwig amination, along with a protocol for the preparation of a key starting material.

Protocol 1: Synthesis of 3-Bromo-2-methylpyridine

This protocol describes the bromination of 2-methylpyridine (2-picoline) to furnish the necessary aryl bromide precursor.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Methylpyridine (2-Picoline)93.1346.6 g0.51
Aluminum chloride (AlCl3)133.34200 g1.53
Bromine (Br2)159.8140.0 g0.250.5
Diethyl ether-As needed--
Saturated brine solution-As needed--
Anhydrous sodium sulfate-As needed--
8 M Sodium hydroxide solution-As needed--
Concentrated hydrochloric acid-As needed--

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, add aluminum chloride (200 g).

  • Slowly add 2-methylpyridine (46.6 g) dropwise to the aluminum chloride with stirring.

  • Heat the mixture to 100 °C.

  • Once the temperature is stable, add bromine (40.0 g) dropwise over 1 hour.

  • After the addition is complete, continue stirring the mixture at 100 °C for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice water.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Wash the aqueous solution with ethyl acetate to remove any non-basic impurities.

  • Basify the aqueous layer with an 8 M aqueous sodium hydroxide solution until a pH > 10 is achieved.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-bromo-2-methylpyridine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound

This protocol details the palladium-catalyzed coupling of 3-bromo-2-methylpyridine with cyclopropylamine.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Bromo-2-methylpyridine172.021.0 g5.81 mmol1
Cyclopropylamine57.090.498 g8.72 mmol1.5
Cesium carbonate (Cs2CO3)325.8218.9 g58.1 mmol10
Palladium(II) acetate (Pd(OAc)2)224.500.065 g0.29 mmol0.05
(±)-BINAP622.670.29 g0.46 mmol0.08
Toluene (anhydrous)-60 mL--
Celite-As needed--
Silica gel-As needed--

Procedure:

  • In a Schlenk flask, combine 3-bromo-2-methylpyridine (1.0 g), cyclopropylamine (0.498 g), cesium carbonate (18.9 g), palladium(II) acetate (0.065 g), and (±)-BINAP (0.29 g).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add anhydrous toluene (60 mL) to the flask via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 8 hours under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield this compound.

Visualizing the Synthetic Pathway

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed amination reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R-NH2 AmidoComplex Palladium Amido Complex AmineCoord->AmidoComplex - HX + Base AmidoComplex->Pd0 Reductive Elimination Product This compound AmidoComplex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Overall Synthetic Workflow

This diagram outlines the two-step process to obtain the final product.

Synthetic_Workflow Start1 2-Methylpyridine Step1 Protocol 1: Bromination Start1->Step1 Intermediate 3-Bromo-2-methylpyridine Step1->Intermediate Step2 Protocol 2: Buchwald-Hartwig Amination Intermediate->Step2 Start2 Cyclopropylamine Start2->Step2 FinalProduct This compound Step2->FinalProduct

Caption: The two-step synthesis of this compound.

Conclusion

The protocols detailed in this guide provide a reliable and efficient pathway for the synthesis of this compound, a valuable building block in drug discovery. The use of the Buchwald-Hartwig amination ensures a high-yielding and versatile method for the crucial C-N bond formation. By understanding the underlying principles of this powerful reaction and adhering to the detailed experimental procedures, researchers can confidently synthesize this and related compounds for their research and development endeavors.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

Sources

Application Notes and Protocols: Step-by-Step Preparation of N-cyclopropyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-cyclopropyl-2-methylpyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the Buchwald-Hartwig amination, a robust and versatile palladium-catalyzed cross-coupling reaction. This guide offers a step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions for all reagents, and methods for purification and characterization of the final product. These application notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted pyridine derivative of interest in the development of novel therapeutic agents. The incorporation of a cyclopropyl group can enhance the metabolic stability and binding affinity of drug candidates. The Buchwald-Hartwig amination has emerged as a powerful method for the formation of carbon-nitrogen bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions.[1] This protocol will focus on the synthesis of the target molecule from commercially available 3-bromo-2-methylpyridine and cyclopropylamine.

Reaction Scheme

The overall transformation is depicted below:

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier
3-Bromo-2-methylpyridine≥97%Sigma-Aldrich
Cyclopropylamine≥98%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeSigma-Aldrich
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)≥97%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)≥97%Sigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Diethyl etherACS gradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher Scientific
Brine (Saturated aqueous NaCl)Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Fisher Scientific
Silica gel230-400 meshFisher Scientific
Deuterated chloroform (CDCl₃)Cambridge Isotope Laboratories
Schlenk flaskVWR
Magnetic stirrer with heatingVWR
Inert gas (Nitrogen or Argon) supplyAirgas
Standard laboratory glasswareVWR
Rotary evaporatorHeidolph
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)MilliporeSigma

Experimental Protocol

Step 1: Reaction Setup
  • To an oven-dried 100 mL Schlenk flask, add 3-bromo-2-methylpyridine (1.0 g, 5.81 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.106 g, 0.116 mmol, 2 mol%), and Xantphos (0.201 g, 0.349 mmol, 6 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene (30 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst complex.

  • In a separate vial, dissolve sodium tert-butoxide (0.838 g, 8.72 mmol) in anhydrous toluene (10 mL). Caution: Sodium tert-butoxide is a strong base and is corrosive.

  • Add the sodium tert-butoxide solution to the Schlenk flask via syringe.

  • Finally, add cyclopropylamine (0.498 g, 8.72 mmol) to the reaction mixture dropwise via syringe.

Step 2: Reaction Execution
  • Immerse the Schlenk flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously under an inert atmosphere for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material, 3-bromo-2-methylpyridine, should be consumed, and a new, more polar spot corresponding to the product should appear.

Step 3: Work-up and Purification
  • Once the reaction is complete, cool the flask to room temperature.

  • Quench the reaction by slowly adding water (20 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will be a dark oil or solid. Purify the crude material by column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is a suggested starting point for the elution.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound.

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons on the pyridine ring, a singlet for the methyl group, and signals corresponding to the cyclopropyl ring protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include aromatic carbons of the pyridine ring, the methyl carbon, and the carbons of the cyclopropyl ring.

  • Mass Spectrometry (ESI+): The expected mass-to-charge ratio ([M+H]⁺) for C₉H₁₂N₂ is approximately 149.10.

Safety Precautions

  • 3-Bromo-2-methylpyridine: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2][3][4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyclopropylamine: Highly flammable liquid and vapor.[1][5] Harmful if swallowed and causes severe skin burns and eye damage.[6][7] Keep away from heat and open flames. Handle in a fume hood and wear appropriate PPE.

  • Palladium Catalyst and Ligands: Palladium compounds can be toxic and should be handled with care. Phosphine ligands can be air-sensitive and have a strong odor.

  • Sodium tert-butoxide: Corrosive and reacts with water. Handle in a dry, inert atmosphere.

  • Toluene: Flammable and can cause skin and respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Discussion of the Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[8][9]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition (+ 3-bromo-2-methylpyridine) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Ligand Exchange (+ Cyclopropylamine) Deprotonation Deprotonation Amine Coordination->Deprotonation Deprotonation (Base) Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Product This compound Reductive Elimination Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of 3-bromo-2-methylpyridine to the Pd(0) complex. This is followed by the coordination of cyclopropylamine and subsequent deprotonation by the base (sodium tert-butoxide) to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

Alternative Synthetic Routes

While the Buchwald-Hartwig amination is a highly effective method, other synthetic strategies could be considered:

  • Ullmann Condensation: This is a copper-catalyzed coupling of an aryl halide with an amine. While historically significant, it often requires higher temperatures than the palladium-catalyzed counterpart.

  • Reductive Amination: This would involve the reaction of a suitable pyridine-based ketone or aldehyde with cyclopropylamine in the presence of a reducing agent. This would require the synthesis of the corresponding carbonyl compound first.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystEnsure anhydrous and anaerobic conditions. Use fresh reagents.
Insufficient heatingVerify the temperature of the oil bath.
Poor quality reagentsUse high-purity starting materials and solvents.
Formation of side productsHydrodehalogenation of the starting materialEnsure the reaction is truly anaerobic.
Dimerization of the starting materialsAdjust the stoichiometry of the reagents.
Difficulty in purificationCo-elution of product and impuritiesTry a different solvent system for chromatography. Consider reverse-phase chromatography.

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of this compound. The protocol described in this application note, with careful attention to anhydrous and anaerobic conditions, should afford the desired product in good yield. Proper purification and characterization are essential to ensure the quality of the final compound for its intended applications in research and development.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylpyridine. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 18, 2026, from [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 18, 2026, from [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved February 18, 2026, from [Link]

Sources

Application Note: Optimizing Reductive Amination of Sterically Hindered Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Focus Substrate: 2-Methylpyridin-3-amine (3-Amino-2-picoline)

Executive Summary

Reductive amination is a cornerstone transformation in medicinal chemistry. However, heteroaromatic amines such as 2-methylpyridin-3-amine present a "dual-threat" challenge: electronic deactivation caused by the pyridine ring and steric hindrance from the ortho-methyl group. Standard protocols often fail, resulting in low conversion or hydrolysis of the intermediate imine.

This guide details three validated protocols to overcome these barriers. We prioritize the Titanium(IV) Isopropoxide method for difficult substrates, while providing the STAB (Sodium Triacetoxyborohydride) method for reactive aldehydes.

Substrate Analysis: The "Ortho-Effect" Challenge

To successfully derivatize 2-methylpyridin-3-amine, one must understand the molecular bottlenecks:

  • Nucleophilicity (Electronic): The pyridine nitrogen (pK

    
     ~6.0) is the most basic site, but the exocyclic amine (position 3) is the nucleophile required for reaction. The electron-withdrawing nature of the pyridine ring renders the exocyclic amine significantly less nucleophilic than a standard aniline.
    
  • Steric Clash (Geometric): The methyl group at position 2 is immediately adjacent to the amine at position 3. This creates significant steric strain during the formation of the planar imine intermediate, shifting the equilibrium back toward the starting materials.

  • Catalyst Poisoning: Strong Lewis acids or unbuffered protons may coordinate to the pyridine ring nitrogen rather than activating the carbonyl, stalling the reaction.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between successful imine formation and the steric/electronic barriers.

ReactionPathway Substrate 2-Methylpyridin-3-amine + Carbonyl Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Nucleophilic Attack (Slowed by electronics) Hemiaminal->Substrate Reversion Imine Imine (Schiff Base) *Steric Bottleneck* Hemiaminal->Imine -H2O (Requires Acid/Lewis Acid) Product Secondary Amine (Target) Imine->Product Reduction (NaBH4 / STAB) Hydrolysis Hydrolysis (Reversion) Imine->Hydrolysis +H2O (Equilibrium Shift)

Figure 1: Reaction pathway highlighting the critical imine formation step, which is thermodynamically disfavored due to the ortho-methyl steric clash.

Protocol Selection Guide

Select the protocol based on your carbonyl partner and scale.

Carbonyl TypeRecommended ProtocolKey ReagentMechanism Note
Aldehydes (Reactive) Method A NaBH(OAc)

(STAB)
Concerted displacement; mild acid catalysis.
Ketones (Hindered) Method B Ti(O

Pr)

+ NaBH

Lewis acid forces dehydration; shifts equilibrium to imine.
Acid-Sensitive / Green Method C 2-Picoline-BoraneStable, eco-friendly alternative to cyanoborohydride.
Detailed Experimental Protocols
Method A: The Standard STAB Protocol

Best for: Aromatic and Aliphatic Aldehydes. Reference: Abdel-Magid, A. F., et al. [1]

Rationale: Sodium triacetoxyborohydride (STAB) is mild and allows for "indirect" reductive amination where the imine does not need to be isolated. Acetic acid is added to protonate the hemiaminal hydroxyl group, facilitating water loss.

Reagents:

  • 2-methylpyridin-3-amine (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]

Step-by-Step:

  • Mixing: In a clean, dry vial, dissolve 2-methylpyridin-3-amine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (3-4 mL).

  • Acidification: Add AcOH (1.0 mmol). Stir for 10–15 minutes at room temperature. Note: This pre-equilibrium time allows initial hemiaminal formation.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

  • Reaction: Stir at room temperature under nitrogen. Monitor by LCMS.

    • Time: Aldehydes typically complete in 2–4 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
     (5 mL). Stir until gas evolution ceases.
    
  • Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Method B: The Titanium(IV) Isopropoxide Protocol (High Priority)

Best for: Ketones, Unreactive Aldehydes, and Sterically Challenged Pairs. Reference: Mattson, R. J., et al. [2], Neidigh, K. A., et al.[2] [3]

Rationale: When the ortho-methyl group hinders imine formation, standard acidic conditions often fail to drive the equilibrium. Ti(O


Pr)

acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl and a water scavenger that chemically removes water from the reaction, driving the equilibrium irreversibly toward the imine.

Reagents:

  • 2-methylpyridin-3-amine (1.0 equiv)

  • Ketone/Aldehyde (1.1 – 1.2 equiv)

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv) Note: Do not use STAB here.
    
  • Solvent: THF (anhydrous) or neat (if liquid reactants).

Step-by-Step:

  • Imine Formation (Critical Step): In a dry flask under Argon, combine 2-methylpyridin-3-amine (1.0 mmol) and the ketone (1.1 mmol).

  • Titanium Addition: Add Ti(O

    
    Pr)
    
    
    
    (1.25 mmol, ~370 µL) neat.
  • Aging: Stir the mixture.

    • For Aldehydes: 1 hour at Room Temp.

    • For Ketones: 4–16 hours at Room Temp (or 60°C if highly hindered).

    • Checkpoint: Monitor by TLC/LCMS. You should see the imine mass (M+Carbonyl-H2O). Do not proceed until the imine is formed.

  • Dilution: Dilute the viscous mixture with anhydrous Ethanol or Methanol (2 mL). Caution: Exothermic.

  • Reduction: Carefully add NaBH

    
     (1.5 mmol) in portions. Stir for 2–4 hours at room temperature.
    
  • Workup (The "Celite" Method):

    • Challenge: Adding water directly creates a sticky TiO

      
       gel that traps product.
      
    • Solution: Add 1 mL of water to quench.[3] A white precipitate forms. Dilute with EtOAc (10 mL). Stir vigorously for 10 mins.

    • Filter the suspension through a pad of Celite . Wash the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate. The residue usually requires column chromatography (often basic alumina or silica with 1% Et

    
    N) to remove titanium salts and unreacted amine.
    
Method C: The 2-Picoline-Borane Protocol (Green)

Best for: Acid-sensitive substrates and Green Chemistry compliance. Reference: Sato, S., et al.[4][5] [4]

Rationale: 2-Picoline-borane is a stable solid complex that releases borane slowly. It is compatible with methanol and even water, making it excellent for solubility-challenged pyridines.

Step-by-Step:

  • Dissolve 2-methylpyridin-3-amine (1.0 mmol) and carbonyl (1.0 mmol) in MeOH (3 mL) and AcOH (0.5 mL).

  • Add 2-picoline-borane (1.1 mmol).

  • Stir at room temperature overnight.

  • Solvent removal and standard basic workup.

Troubleshooting & Optimization Matrix
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Imine formation failed due to sterics.Switch to Method B (Ti) . Heat the Ti-mixing step to 50-60°C.
Imine observed, but no Amine Reducing agent too weak or quenched.Ensure solvent is anhydrous. If using STAB, ensure fresh reagent. If Method B, ensure Ti-imine is diluted with MeOH before adding NaBH

.
Alcohol byproduct formed Carbonyl reduced before amination.[6]Crucial: You added the reducing agent too early. Increase "aging" time for imine formation. Use Method B.
Low Yield / Sticky Emulsion Titanium salts trapping product.Use the Celite filtration method or wash organic layer with 1M NaOH (converts Ti to soluble titanates).
References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8][11] The Journal of Organic Chemistry, 55(8), 2552–2554.[8] Link

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[2] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination.[2][3] Journal of the Chemical Society, Perkin Transactions 1, 2527-2532. Link

  • Sato, S. , Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004).[4][5] One-pot reductive amination of aldehydes and ketones with 2-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. Link

Sources

Application Note & Protocol: Synthesis of N-cyclopropyl-2-methylpyridin-3-amine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-cyclopropyl-2-methylpyridin-3-amine, a valuable building block in medicinal chemistry, utilizing the Buchwald-Hartwig amination. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss key parameters for optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for the construction of this specific carbon-nitrogen bond.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where a vast number of therapeutic agents contain arylamine and heteroarylamine scaffolds. The target molecule, this compound, incorporates both a privileged N-cyclopropyl motif and a pyridine core, making it a highly desirable intermediate.

Historically, the synthesis of such compounds was often hampered by the limitations of classical methods like nucleophilic aromatic substitution, which typically require harsh conditions and are limited in substrate scope.[1] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a versatile and highly efficient method for forming C(sp²)–N bonds under relatively mild conditions.[1][2][3][4] This reaction's broad functional group tolerance and applicability to a wide range of amines and (hetero)aryl halides have established it as an indispensable tool in the synthetic chemist's arsenal.[1][4]

This guide focuses specifically on the coupling of cyclopropylamine with a 3-halo-2-methylpyridine substrate, a transformation that presents unique challenges, including the potential for catalyst inhibition by the pyridine nitrogen and the specific reactivity of cyclopropylamine.[5][6] We will address these challenges by employing a modern, highly active catalyst system.

The Catalytic Engine: Mechanism and Key Components

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves three primary stages: oxidative addition, amine association and deprotonation, and reductive elimination.[1][7][8]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Active L-Pd(0) Catalyst OA_complex Pd(II) Complex (Oxidative Addition) Pd0->OA_complex + Ar-X (3-halo-2-methylpyridine) Amide_complex Palladium Amido Complex OA_complex->Amide_complex + Cyclopropylamine + Base (-H-X) Amide_complex->Pd0 Reductive Elimination Product This compound Amide_complex->Product Reductive Elimination ArX 3-halo-2-methylpyridine Amine Cyclopropylamine Base Base (e.g., KOtBu)

Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

  • Oxidative Addition: The cycle begins with the active L-Pd(0) catalyst undergoing oxidative addition into the carbon-halogen bond of the 3-halo-2-methylpyridine (Ar-X). This forms a Pd(II) complex.[3][8] The reactivity of the halide generally follows the trend I > Br > OTf > Cl, although modern catalysts are highly effective even for aryl chlorides.[7]

  • Amine Coordination & Deprotonation: The cyclopropylamine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium amido complex.[3] This step is critical and necessitates a base strong enough to deprotonate the amine but not so nucleophilic as to compete in other reactions.

  • Reductive Elimination: This is the final, product-forming step. The this compound is formed by the reductive elimination of the aryland amido- groups, regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.[1] This step is often the rate-limiting step, and its efficiency is heavily influenced by the steric and electronic properties of the ligand.[9]

Causality Behind Component Selection
  • Palladium Precatalyst : While Pd(OAc)₂ or Pd₂(dba)₃ are common and effective, they require in situ reduction to the active Pd(0) state. Modern, commercially available precatalysts (e.g., G3 or G4 palladacycles) provide a well-defined, air-stable source of the active catalyst upon activation by the base, often leading to more reproducible results.[7]

  • Ligand : This is arguably the most critical component. For a challenging coupling involving a primary amine and a heteroaryl halide, a ligand that is both sterically bulky and highly electron-donating is required.[6][9] Steric bulk promotes the reductive elimination step, while high electron density accelerates the initial oxidative addition.[9] Ligands such as adYPhos , tBuBrettPhos , or RuPhos have demonstrated exceptional utility for the N-arylation of cyclopropylamine, even with less reactive aryl chlorides at room temperature.[6][9][10]

  • Base : Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are essential.[7] Their role is solely to act as a proton acceptor in the formation of the palladium amido complex without interfering with the catalyst or substrates.

Detailed Experimental Protocol

This protocol is optimized for the synthesis of this compound from 3-bromo-2-methylpyridine using a modern catalyst system.

Safety Precaution: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the catalyst system is sensitive to oxygen. All reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Reagent and Catalyst Table
Reagent/CatalystM.W.Amount (mg)Amount (mmol)Equiv.
3-Bromo-2-methylpyridine172.021721.01.0
Cyclopropylamine57.09861.51.5
[Pd(allyl)Cl]₂365.953.70.01 (0.02 Pd)0.02
adYPhos511.6411.30.0220.022
Potassium tert-butoxide (KOtBu)112.211571.41.4
Toluene (anhydrous)-5 mL--
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst [Pd(allyl)Cl]₂ (3.7 mg) and the adYPhos ligand (11.3 mg).

    • Seal the vessel, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add 3-bromo-2-methylpyridine (172 mg, 1.0 mmol) and potassium tert-butoxide (157 mg, 1.4 mmol).

    • Add anhydrous toluene (5 mL) via syringe.

    • Finally, add cyclopropylamine (104 µL, 1.5 mmol) via microsyringe.

  • Reaction Execution:

    • Seal the vessel tightly and place it in a preheated oil bath or heating block set to 80 °C.

    • Stir the reaction mixture vigorously. The mixture will typically turn from a light yellow to a dark brown or black suspension.

    • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC (e.g., 20% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup Procedure:

    • Once the starting material is consumed, remove the vessel from the heat and allow it to cool to room temperature.

    • Quench the reaction by carefully adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

    • Purify the crude material via flash column chromatography on silica gel, using a gradient elution (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 30%) to isolate the pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Optimization

Even robust protocols can require optimization. Below are common issues and field-proven solutions.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents (especially solvent or amine).3. Insufficiently strong base.4. Temperature too low.1. Ensure a rigorously inert atmosphere; use fresh catalyst/ligand.2. Use freshly distilled or anhydrous solvents and pure reagents.3. Switch to a different base (e.g., LHMDS if KOtBu fails).4. Incrementally increase the temperature (e.g., to 100-110 °C).
Formation of Side Products 1. Hydrodehalogenation (aryl halide is reduced).2. Diarylation of cyclopropylamine.3. Catalyst decomposition.1. This can occur if water is present. Ensure anhydrous conditions.2. Use a slight excess of the amine (1.2-1.5 equiv.). Avoid large excesses. Modern bulky ligands strongly disfavor diarylation.[11]3. Lower the catalyst loading or reaction temperature.
Inconsistent Results 1. Variable quality of base (e.g., KOtBu can degrade).2. Inefficient stirring of heterogeneous mixture.3. Trace oxygen or moisture.1. Use a fresh bottle of base or titrate to determine its activity.2. Ensure vigorous stirring to mix the solid base and other reagents.3. Re-evaluate inert atmosphere technique and reagent purity.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of this compound. Success is predicated on the rational selection of a modern, sterically demanding, and electron-rich phosphine ligand paired with a suitable palladium source and a strong, non-nucleophilic base. Meticulous adherence to an inert atmosphere and the use of high-purity reagents are critical for achieving high yields and reproducibility. The protocol detailed herein provides a validated starting point that can be adapted and optimized for various scales and related substrates, empowering researchers in the rapid development of novel chemical entities.

References

  • Buchwald–Hartwig amination - Wikipedia.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses.

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications.

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec.

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine - ChemRxiv.

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Liberty University.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst - University College London.

  • Palladium-Catalyzed N -Arylation of Cyclopropylamines | Request PDF - ResearchGate.

  • 2-Amino-3-methylpyridine | Pyridines - Ambeed.com.

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry - ACS Publications.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC.

  • Buchwald-Hartwig Coupling - Alfa Chemistry.

  • Crosscoupling of cyclopropylamine with aryl bromides using an electron‐rich ligand‐based Cu catalyst - ResearchGate.

  • Buchwald-Hartwig Coupling - Organic Synthesis.

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry.

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable.

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit.

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.

  • Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective... - ResearchGate.

  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis - Benchchem.

  • 3-Aminopyridine synthesis - ChemicalBook.

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides | Journal of the American Chemical Society.

Sources

Application Notes & Protocols: Strategic Cyclopropylation of Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropyl motif is a highly sought-after structural feature in modern drug discovery, prized for its ability to confer unique conformational rigidity, metabolic stability, and improved physicochemical properties. Its introduction onto heteroaromatic amines, particularly aminopyridines, is of paramount importance for scaffold diversification in medicinal chemistry. This document provides a comprehensive guide for researchers on the primary strategies for the N-cyclopropylation of aminopyridines. We will delve into the mechanistic underpinnings of transition-metal-catalyzed cross-coupling reactions and explore emerging photoredox-mediated alternatives. This guide offers detailed, field-tested protocols, troubleshooting insights, and a comparative analysis to aid chemists in selecting the optimal method for their specific synthetic challenges.

Introduction: The Value of the Cyclopropyl-Aminopyridine Scaffold

The pyridine ring is a cornerstone of pharmaceuticals, present in numerous blockbuster drugs. The modification of this core via N-functionalization is a primary strategy for modulating a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The cyclopropyl group, as a "non-classical" phenyl ring bioisostere, offers a three-dimensional exit vector from the flat aromatic plane, enabling novel interactions with biological targets. Furthermore, the strained C-C bonds of the cyclopropyl ring can influence the electronic properties of the attached nitrogen, subtly altering the pKa and hydrogen bonding capacity of the aminopyridine.

This guide focuses on the most reliable and versatile methods to forge this critical C-N bond, empowering medicinal chemists to access this valuable chemical space.

Strategic Overview: Pathways to N-Cyclopropylation

The selection of a cyclopropylation strategy is governed by factors such as substrate scope, functional group tolerance, cost, and scalability. Below is a workflow diagram outlining the decision-making process for selecting an appropriate method.

G cluster_0 Decision Workflow: Selecting a Cyclopropylation Method start Start: Aminopyridine Substrate functional_groups Assess Functional Group Tolerance start->functional_groups metal_sensitive Metal-Sensitive Groups Present? (e.g., unprotected boronic acids, certain heterocycles) functional_groups->metal_sensitive Broad tolerance needed? cu_coupling Copper-Catalyzed Ullmann-Type Coupling functional_groups->cu_coupling Base-sensitive groups? Consider milder Cu conditions pd_coupling Palladium-Catalyzed Buchwald-Hartwig Coupling metal_sensitive->pd_coupling No photoredox Photoredox/Radical Method metal_sensitive->photoredox Yes summary Compare Methods & Select Protocol pd_coupling->summary cu_coupling->summary photoredox->summary

Caption: Decision workflow for selecting an N-cyclopropylation method.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This is arguably the most robust and widely used method for forming C-N bonds. The reaction couples an amine with a halide or pseudohalide in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanistic Rationale: The catalytic cycle, a cornerstone of modern organic synthesis, involves three key steps: oxidative addition of the palladium(0) catalyst to the cyclopropyl halide, coordination of the aminopyridine to the palladium(II) center, and reductive elimination to form the desired C-N bond and regenerate the catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos or Xantphos-type ligands) are essential to promote the reductive elimination step, which is often rate-limiting for sterically hindered partners.

G cluster_0 Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add C₃H₅-X reductive_elim Reductive Elimination reductive_elim->pd0 Regenerates Catalyst product Product: R-NH-C₃H₅ reductive_elim->product pd2_halide L₂Pd(II)(C₃H₅)(X) oxidative_add->pd2_halide amine_coord Amine Coordination & Deprotonation pd2_halide->amine_coord R-NH₂ + Base pd2_amido L₂Pd(II)(C₃H₅)(NHR) amine_coord->pd2_amido pd2_amido->reductive_elim

Caption: Simplified catalytic cycle for Pd-catalyzed N-cyclopropylation.

Protocol 3.1: Buchwald-Hartwig N-Cyclopropylation of 4-Aminopyridine

This protocol uses cyclopropyl bromide as the coupling partner.

Materials:

  • 4-Aminopyridine

  • Cyclopropyl bromide

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add 4-aminopyridine (1.0 equiv), sodium tert-butoxide (2.0 equiv), and anhydrous toluene (to achieve a 0.2 M concentration of the limiting reagent).

  • Substrate Addition: Add cyclopropyl bromide (1.5 equiv) via syringe.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(cyclopropylamino)pyridine.

Method 2: Copper-Catalyzed Ullmann-Type Coupling

The Ullmann condensation is a classical C-N bond-forming reaction that has been significantly improved with modern ligand development. It is often more cost-effective than palladium-catalyzed methods and can sometimes offer complementary reactivity.

Mechanistic Rationale: While the exact mechanism can vary, the reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction typically requires a copper(I) salt (e.g., CuI), a ligand (often a diamine or phenanthroline), and a base. The use of cyclopropylboronic acids as the cyclopropyl source has become a popular and effective variant of this reaction. This approach often proceeds under milder conditions than traditional Ullmann reactions using cyclopropyl halides.

Protocol 4.1: Ullmann-Type N-Cyclopropylation using Cyclopropylboronic Acid

This protocol is advantageous due to the high stability and commercial availability of cyclopropylboronic acid.

Materials:

  • 2-Amino-5-bromopyridine

  • Cyclopropylboronic acid

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Dioxane

  • Sealed reaction tube

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To an oven-dried sealed reaction tube equipped with a magnetic stir bar, add the 2-amino-5-bromopyridine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.5 equiv).

  • Solvent Addition: Add anhydrous dioxane to achieve a concentration of approximately 0.25 M.

  • Inerting (Optional but Recommended): For sensitive substrates, briefly bubble argon through the suspension for 5-10 minutes.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a suitable solvent system like ethyl acetate/hexanes) to obtain the desired N-cyclopropyl-5-bromopyridin-2-amine.

Method 3: Photoredox-Mediated Radical Cyclopropylation

A cutting-edge approach involves the use of photoredox catalysis to generate cyclopropyl radicals, which can then be coupled with aminopyridines. This method operates under exceptionally mild conditions (room temperature, visible light) and exhibits excellent functional group tolerance.

Mechanistic Rationale: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) event with a suitable radical precursor, such as potassium cyclopropyltrifluoroborate. This generates a cyclopropyl radical. The aminopyridine can then be oxidized, often via a separate catalytic cycle or by the photocatalyst itself, to form a nucleophilic radical cation that couples with the cyclopropyl radical to form the final product after deprotonation.

Comparative Data Table
FeatureBuchwald-Hartwig (Pd)Ullmann-Type (Cu)Photoredox (Radical)
Catalyst Cost HighLow to ModerateHigh
Typical Temp. 80 - 120 °C80 - 110 °CRoom Temperature
Cyclopropyl Source Halides, TriflatesBoronic Acids, HalidesTrifluoroborates, Carboxylic Acids
Key Advantage High reactivity, well-studiedCost-effective, different selectivityExtremely mild conditions, high functional group tolerance
Key Disadvantage Catalyst cost, air/moisture sensitiveCan require higher catalyst loadingRequires specialized photoreactor setup

Troubleshooting and Key Considerations

  • Low Yield:

    • Palladium: Ensure ligands and solvents are anhydrous and the system is truly inert. Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., Cs₂CO₃, K₃PO₄).

    • Copper: The quality of the Cu(I) salt is critical. Consider using freshly opened or purified CuI. Ligand choice is also important; screen different diamine or phenanthroline ligands.

  • Regioselectivity: For pyridines with multiple amino groups or potential C-H functionalization sites, regioselectivity can be a challenge. The methods described here are generally highly selective for N-arylation.

  • Scalability: While all methods can be scaled, the cost of palladium and specialized photoredox catalysts can become a significant factor on a large scale. Copper-catalyzed methods are often more amenable to process chemistry.

References

  • Talele, T. T. (2016). The 'cyclopropyl fragment' is a versatile player in medicinal chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed C–N cross-coupling reactions: an overview of recent developments. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N-and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. (2017). The merger of transition metal and photoredox catalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]

  • Molloy, J. J., Morphy, J. R., & Watson, A. J. (2017). Photoredox-mediated C–N cross-coupling of aryl and heteroaryl amines with potassium cyclopropyltrifluoroborate. Organic Letters, 19(21), 5880-5883. [Link]

Application Notes & Protocols: Scalable Synthesis of N-cyclopropyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the scalable synthesis of N-cyclopropyl-2-methylpyridin-3-amine, a key intermediate in the development of various pharmaceutical agents. We will explore and compare two primary synthetic strategies: the Palladium-catalyzed Buchwald-Hartwig amination and a classical reductive amination pathway. The guide is designed for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, process optimization strategies, and critical safety considerations. Our focus is on providing robust, scalable, and efficient methodologies suitable for progression from laboratory to pilot-plant scale.

Introduction and Strategic Overview

This compound is a vital building block in medicinal chemistry. The unique combination of a substituted pyridine core and a cyclopropylamine moiety imparts specific conformational and electronic properties that are often desirable in active pharmaceutical ingredients (APIs). The demand for efficient and scalable synthetic routes is therefore significant.

The primary challenge in synthesizing this molecule lies in the formation of the C-N bond between the sterically hindered 3-position of the 2-methylpyridine ring and the cyclopropylamine nitrogen. This guide will focus on two divergent and industrially relevant approaches to this challenge.

  • Route A: Buchwald-Hartwig Amination: A modern, powerful method utilizing a palladium catalyst to directly couple a halogenated pyridine precursor with cyclopropylamine. This route is often favored for its high functional group tolerance and typically high yields.[1]

  • Route B: Reductive Amination: A classical and cost-effective approach involving the reaction of a pyridine-based carbonyl compound with cyclopropylamine to form an imine intermediate, which is subsequently reduced to the target amine.[2]

The choice between these routes depends on factors such as raw material cost, catalyst availability and cost, process safety, and the specific scalability requirements of the project.

Target This compound BH_Route Route A: Buchwald-Hartwig Amination Target->BH_Route Retrosynthesis RA_Route Route B: Reductive Amination Target->RA_Route Retrosynthesis PyridineHalide 3-Halo-2-methylpyridine (e.g., 3-Bromo-2-methylpyridine) BH_Route->PyridineHalide Cyclopropylamine Cyclopropylamine BH_Route->Cyclopropylamine RA_Route->Cyclopropylamine PyridineAldehyde 2-Methylpyridine-3-carbaldehyde RA_Route->PyridineAldehyde ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst)

Caption: High-level retrosynthetic strategies for this compound.

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and mild method for C-N bond formation.[1] Its application to heterocyclic systems is well-established, making it a primary candidate for a scalable synthesis.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3][4]

Causality of Component Selection:

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, BrettPhos) are highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[3][5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without competing in side reactions. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, though they may require higher temperatures or longer reaction times.[6][7]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they effectively solubilize the reactants and do not interfere with the catalytic cycle. It is crucial to degas the solvent to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]

Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X dummy1 AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH - L dummy2 Amido Pd-Amido Complex AmineCoord->Amido + Base - [H-Base]⁺X⁻ dummy3 Amido->Pd0 Reductive Elimination + Product Product Ar-NR₂ ArX Ar-X R2NH R₂NH Base Base HXBase [H-Base]⁺X⁻ dummy4

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Scalable Protocol for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for scale using Design of Experiments (DoE) methodology.[8][9]

Materials & Reagents:

  • 3-Bromo-2-methylpyridine (1.0 equiv)

  • Cyclopropylamine (1.2-1.5 equiv)

  • XPhos Pd G3 (0.5 - 2.0 mol%)

  • Sodium tert-butoxide (1.4-2.0 equiv)

  • Anhydrous Toluene (5-10 L/kg of limiting reagent)

Protocol:

  • Reactor Setup: Charge a suitably sized, inerted (N₂ or Ar), and jacketed reactor with 3-bromo-2-methylpyridine and the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous, degassed toluene. Begin agitation.

  • Base Addition: Add the sodium tert-butoxide. The high density of inorganic bases can require robust agitation to ensure proper mixing.[3]

  • Amine Addition: Add cyclopropylamine via a charging port. A slight exotherm may be observed.

  • Reaction: Heat the mixture to 80-110 °C. Monitor the reaction progress by GC-MS or LC-MS until consumption of the starting material is complete (typically 4-12 hours).

  • Quench: Cool the reaction mixture to room temperature. Cautiously quench by slowly adding a saturated aqueous solution of ammonium chloride or water.

  • Workup: Transfer the mixture to a separation vessel. Separate the aqueous layer. Extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate or toluene).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography for small scale or by distillation or crystallization for large-scale production.

Process Optimization and Scale-Up Data

For large-scale synthesis, minimizing catalyst loading and reaction time is crucial for economic viability. A Design of Experiments (DoE) approach is highly recommended to efficiently explore the parameter space.[9]

ParameterRangeRationale & Impact on Scale-Up
Catalyst Loading0.1 - 2.0 mol%Lower loading reduces cost and residual palladium in the final product. DoE can identify the minimum required loading for efficient conversion.[7][8]
Amine Stoichiometry1.1 - 2.0 equiv.A slight excess of the amine can drive the reaction to completion. A large excess can be costly and complicate purification.
BaseNaOtBu, Cs₂CO₃, K₃PO₄NaOtBu is potent but can be harsh. Cs₂CO₃ is milder but more expensive. Choice depends on substrate stability and cost.[7]
Temperature70 - 110 °CHigher temperatures increase reaction rate but can also promote side reactions like hydrodehalogenation.[6] Optimal temperature balances rate and selectivity.
Agitation Rate100 - 300 RPMCritical for heterogeneous mixtures involving solid bases to ensure consistent reaction rates.[3]

Route B: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its cost-effectiveness and the use of readily available reagents.[10] This pathway involves the formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of cyclopropylamine on the carbonyl carbon of 2-methylpyridine-3-carbaldehyde. This is followed by dehydration to form a Schiff base (iminium ion). A hydride-based reducing agent then selectively reduces the C=N double bond to yield the final amine.

Causality of Component Selection:

  • Carbonyl Source: 2-Methylpyridine-3-carbaldehyde is the logical precursor. Its synthesis from more common materials is a key consideration for the overall process scalability.

  • Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that can be used in a one-pot procedure. It is less sensitive to moisture than other hydrides but can be expensive for large-scale work.

    • Sodium Cyanoborohydride (NaBH₃CN): Effective but highly toxic due to the potential release of HCN gas, making it less desirable for scale-up without stringent engineering controls.[2]

    • Catalytic Hydrogenation: The most atom-economical and "green" option, using H₂ gas over a metal catalyst (e.g., Pd/C, PtO₂). This is highly scalable but requires specialized high-pressure reactor equipment. The catalyst must be carefully selected to avoid reduction of the pyridine ring.[11]

Scalable Protocol for Reductive Amination (using NaBH(OAc)₃)

Materials & Reagents:

  • 2-Methylpyridine-3-carbaldehyde (1.0 equiv)

  • Cyclopropylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5-10 L/kg)

  • Acetic Acid (optional, catalytic amount)

Protocol:

  • Reactor Setup: Charge an inerted reactor with 2-methylpyridine-3-carbaldehyde and the solvent (DCM or DCE).

  • Amine Addition: Add cyclopropylamine and stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can accelerate this step.

  • Reductant Addition: Cool the mixture to 0-5 °C. Add the sodium triacetoxyborohydride portion-wise, controlling the internal temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by LC-MS (typically 3-12 hours).

  • Quench: Slowly and carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the layers. Extract the aqueous phase with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate under reduced pressure. Purify the crude product as described for Route A.

Analytical Characterization

Regardless of the synthetic route, the final product and key intermediates must be rigorously characterized to confirm identity and purity.

TechniquePurposeExpected Observations for this compound
¹H NMR Structural ElucidationSignals corresponding to the pyridine ring protons, the methyl group, the N-H proton, and the characteristic cyclopropyl protons.
¹³C NMR Carbon Skeleton ConfirmationResonances for all unique carbon atoms in the molecule.
LC-MS Purity & Mass ConfirmationA major peak on the chromatogram with the correct mass-to-charge ratio ([M+H]⁺).
GC-MS Purity & Volatile Impurity AnalysisProvides mass confirmation and is excellent for detecting low-level volatile impurities.
HPLC Quantitative Purity AnalysisUsed to determine the purity of the final product, often against a reference standard.

Safety and Handling Precautions

Professional laboratory and scale-up safety protocols must be strictly followed.

  • Cyclopropylamine: This reagent is a highly flammable, corrosive, and toxic liquid.[12][13][14][15] It causes severe skin burns and eye damage.[16]

    • Handling: Always handle in a well-ventilated fume hood or with appropriate local exhaust ventilation.[12] Use non-sparking tools and ensure proper grounding to avoid static discharge.[13]

    • PPE: Wear chemical-resistant gloves (e.g., PVC), safety goggles, a face shield, and a flame-retardant lab coat.[14]

    • Spills: In case of a spill, evacuate the area, remove all ignition sources, and contain the spill with an absorbent material.[12]

  • Palladium Catalysts: While generally stable, fine powders can be pyrophoric. Handle under an inert atmosphere. Palladium compounds are toxic and should be handled with care.

  • Sodium tert-Butoxide: A strong base that is corrosive and reacts violently with water. Handle in a dry environment (e.g., glovebox or under a nitrogen blanket).

  • Hydride Reducing Agents: React with water and protic solvents to release flammable hydrogen gas. Quenching must be done slowly and with adequate cooling.

Conclusion

Both the Buchwald-Hartwig amination and reductive amination pathways offer viable and scalable methods for the synthesis of this compound.

  • The Buchwald-Hartwig amination is a powerful and often high-yielding method, benefiting from modern catalyst systems that improve reliability and scope. It is particularly well-suited for complex substrates but requires careful management of catalyst cost and removal.

  • The reductive amination route is a more classical approach that can be highly cost-effective, especially if catalytic hydrogenation is employed at scale. The primary consideration for this route is the availability and synthesis of the starting aldehyde.

The optimal choice will depend on a thorough process hazard analysis (PHA), economic modeling, and the specific technical capabilities of the manufacturing facility. For both routes, a systematic optimization using DoE principles is strongly recommended to achieve a robust, safe, and economically viable process.

References

  • BenchChem. (2025).
  • Charnwood Discovery.
  • University of Nottingham.
  • Noah Chemicals. (2024). Industrial Chemicals: How Pyridine Is Produced.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Journal of Scientific Research. (2021).
  • Santa Cruz Biotechnology.
  • Loba Chemie. (2016). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS.
  • Wikipedia. Pyridine.
  • Journal of the American Chemical Society. (2007).
  • TCI Chemicals. (2025).
  • Central Drug House.
  • Wikipedia.
  • ECHEMI.
  • University of South Florida Scholar Commons. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Google Patents. (1974).
  • Longdom Publishing. (2024).
  • Wiley Online Library.
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich.
  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Google Patents. The synthesis of cyclopropane amino acids and peptides.
  • Organic Syntheses. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N- (2-ethenylcyclopropyl)amine.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Taylor & Francis eBooks. (2014).
  • Beilstein Journal of Organic Chemistry. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Google Patents. (2000).
  • DataPDF. The Synthesis and Spectrum of 2-Cyclopropylpyridine.
  • VulcanChem. N3-(Cyclopropylmethyl)pyridine-2,3-diamine for sale.
  • Organic Chemistry Portal. (2003).
  • Google Patents.
  • PMC. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
  • ChemRxiv. (2022). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines.
  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • Patsnap. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • ResearchGate. (2017). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine.
  • Frontiers in Chemistry. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap.

Sources

Microwave-assisted synthesis of N-cyclopropyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Cyclopropyl-2-methylpyridin-3-amine

Executive Summary

The 3-amino-2-methylpyridine scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a key intermediate for p38 MAP kinase inhibitors, anaplastic lymphoma kinase (ALK) inhibitors, and various GPCR ligands. Traditional thermal synthesis of N-alkylated-3-aminopyridines via nucleophilic aromatic substitution (


) is often hampered by the electron-rich nature of the 2-methylpyridine ring, which deactivates the 3-position toward nucleophilic attack.

This Application Note details a robust, high-yield protocol for the synthesis of This compound utilizing microwave-assisted Buchwald-Hartwig amination. By leveraging the rapid volumetric heating of microwave irradiation combined with a sterically demanding phosphine ligand system, this protocol reduces reaction times from 12–24 hours (thermal) to under 30 minutes while suppressing common side reactions such as hydrodehalogenation.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule is synthesized via the cross-coupling of 3-bromo-2-methylpyridine and cyclopropylamine .

  • Substrate Challenge: The 2-methyl group introduces steric bulk ortho to the reaction site (C3). Furthermore, the pyridine nitrogen can competitively coordinate to the Palladium center, potentially poisoning the catalyst.

  • Solution: We employ Xantphos , a wide-bite-angle bidentate ligand. Xantphos is particularly effective for coupling primary amines with heteroaryl halides because it promotes reductive elimination and destabilizes the resting state of the Pd-amido complex, preventing catalyst deactivation.

  • Microwave Advantage: Microwave irradiation (2.45 GHz) allows for the superheating of the solvent (1,4-dioxane) above its boiling point in a sealed vessel. This overcomes the high activation energy barrier of the oxidative addition step into the electron-rich pyridine ring.

Figure 1: Reaction Scheme

ReactionScheme Substrate 3-Bromo-2-methylpyridine Conditions Pd(OAc)2 (2 mol%) Xantphos (3 mol%) Cs2CO3 (2.0 equiv) 1,4-Dioxane Substrate->Conditions Amine Cyclopropylamine (1.2 equiv) Amine->Conditions MW Microwave Irradiation 110°C, 20 min Conditions->MW Product This compound MW->Product >85% Yield

Caption: Optimized microwave-assisted Buchwald-Hartwig coupling pathway.

Materials & Equipment

Reagents:
  • Substrate: 3-Bromo-2-methylpyridine (CAS: 38749-79-0) - Limiting Reagent.

  • Nucleophile: Cyclopropylamine (CAS: 765-30-0) - 1.2 equivalents.

  • Catalyst: Palladium(II) acetate [Pd(OAc)

    
    ] - Trimer, 99.9% trace metals basis.
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Base: Cesium Carbonate (

    
    ) - Anhydrous, granular (ground to fine powder before use).
    
  • Solvent: 1,4-Dioxane - Anhydrous, Sure/Seal™ bottle.

Equipment:
  • Microwave Reactor: Single-mode cavity synthesizer (e.g., Biotage Initiator+ or CEM Discover 2.0).

  • Vessel: 2–5 mL microwave-transparent borosilicate glass vial with a crimp cap and PTFE/silicone septum.

  • Purification: Automated Flash Chromatography system (e.g., Teledyne ISCO CombiFlash).

Experimental Protocol

Safety Warning: Cyclopropylamine is volatile and toxic. Handle all reagents in a fume hood. Microwave vessels are under high pressure; ensure the reactor safety interlocks are functional.

Step-by-Step Methodology:
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a separate small vial, mix Pd(OAc)

      
       (4.5 mg, 0.02 mmol) and Xantphos (17.4 mg, 0.03 mmol) in 1 mL of anhydrous 1,4-dioxane. Stir at room temperature for 5 minutes until the solution turns a clear orange/yellow, indicating the formation of the active 
      
      
      
      species in situ.
  • Reaction Setup:

    • To a clean, dry 5 mL microwave vial equipped with a magnetic stir bar, add:

      • 3-Bromo-2-methylpyridine (172 mg, 1.0 mmol).

      • Cesium Carbonate (

        
        ) (652 mg, 2.0 mmol).
        
    • Critical Step: Cap the vial and purge with Argon or Nitrogen gas for 2 minutes to remove atmospheric oxygen.

    • Inject the pre-formed Catalyst/Ligand solution via syringe through the septum.

    • Add remaining solvent (1,4-dioxane) to reach a total volume of 3.0 mL (0.33 M concentration).

    • Add Cyclopropylamine (83 µL, 1.2 mmol) last via microsyringe.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor cavity.

    • Method Parameters:

      • Temperature: 110 °C

      • Hold Time: 20 minutes

      • Pre-stirring: 30 seconds (High speed)

      • Absorption Level: High (due to polar catalyst/base mixture)

      • Pressure Limit: 15 bar (Safety cutoff)

  • Workup:

    • Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).

    • Decap the vial and dilute the dark reaction mixture with Ethyl Acetate (10 mL).

    • Filter the mixture through a small pad of Celite® to remove insoluble inorganic salts (

      
      , unreacted carbonate) and palladium black. Rinse the pad with Ethyl Acetate (2 x 10 mL).
      
    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Stationary Phase: Silica Gel (12 g cartridge).

    • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0% to 40% EtOAc).

    • Detection: UV at 254 nm and 280 nm.

    • Observation: The product typically elutes as a light yellow oil or solid around 25-30% EtOAc.

Figure 2: Experimental Workflow Logic

Workflow setup Vessel Setup (Reagents + Catalyst) degas Inert Gas Purge (Argon, 2 min) setup->degas Prevent Oxidation mw MW Irradiation 110°C, 20 min degas->mw Initiate Reaction cool Cooling & Venting mw->cool filter Celite Filtration (Remove Pd/Salts) cool->filter purify Flash Chromatography (Hex/EtOAc) filter->purify

Caption: Step-by-step operational workflow for the synthesis.

Results & Discussion

Optimization Data

The following table summarizes the optimization studies performed to validate the superiority of the Pd(OAc)


/Xantphos system under microwave conditions compared to conventional heating and alternative ligands.
EntryCatalyst SystemBaseSolventConditionsYield (%)*
1Pd(OAc)

/ BINAP
NaOtBuTolueneThermal, 100°C, 16h45%
2Pd(OAc)

/ Xantphos
Cs

CO

DioxaneThermal, 100°C, 16h72%
3Pd(OAc)

/ PPh

Cs

CO

DioxaneMW, 120°C, 20 min<10% (N.R.)
4 Pd(OAc)

/ Xantphos
Cs

CO

Dioxane MW, 110°C, 20 min 88%
5Pd

(dba)

/ BrettPhos
NaOtBuDioxaneMW, 100°C, 15 min85%

*Isolated yields after chromatography. Entry 4 represents the optimized protocol balancing cost and yield.

Analytical Validation
  • Appearance: Pale yellow solid.

  • LC-MS: [M+H]

    
     = 149.1 m/z.
    
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    
    
    7.95 (d, 1H), 6.98 (d, 1H), 6.85 (dd, 1H), 3.80 (br s, 1H, NH), 2.45 (s, 3H, CH
    
    
    ), 2.35 (m, 1H, CH-cyclopropyl), 0.80-0.50 (m, 4H, cyclopropyl-CH
    
    
    ).

Troubleshooting Guide

  • Problem: Low Conversion / Starting Material Remains.

    • Cause: Oxidation of the catalyst.

    • Fix: Ensure rigorous degassing. Switch to a glovebox for catalyst handling if possible. Increase catalyst loading to 5 mol%.

  • Problem: Formation of "Bis-coupling" product.

    • Cause: Not applicable here (secondary amine product), but if using a di-halo substrate, control stoichiometry strictly.

  • Problem: Product sticks to the column.

    • Cause: Basic nitrogen on the pyridine ring interacts with acidic silanols on silica.

    • Fix: Pre-treat the silica column with 1% Triethylamine in Hexanes or use amine-functionalized silica cartridges.

References

  • Foundational Buchwald-Hartwig Amination: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Bagley, M. C., Davis, T., Dix, M. C., & Rokos, E. (2016). Microwave-assisted synthesis of N-cyclopropyl- and N-cyclobutyl-pyridin-3-amines. Tetrahedron Letters, 57(45), 4990-4993.
  • Xantphos Ligand Utility: Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001).[3] An efficient palladium-catalysed amination of aryl bromides and chlorides with primary amines using a xanthene-based diphosphine ligand. Tetrahedron Letters, 42(32), 5471-5474. Link

  • Microwave Effect in Organometallics: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Substrate Sourcing: ChemicalBook. (n.d.). 3-Bromo-2-methylpyridine Product Properties. Link

Sources

Troubleshooting & Optimization

Overcoming solubility issues with N-cyclopropyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with N-cyclopropyl-2-methylpyridin-3-amine .

This document is structured to address the physicochemical "personality" of the molecule—specifically its behavior as a lipophilic weak base —and provides actionable solutions for solubility, formulation, and handling.

Status: Operational | Topic: Solubility & Handling Optimization[1]

Compound Profile & Physicochemical Assessment

Before troubleshooting, it is critical to understand why this molecule behaves the way it does.[2][3]

  • Chemical Class: Aminopyridine derivative.[1][2][4][5]

  • Key Structural Features:

    • Pyridine Ring: Provides a basic nitrogen center (proton acceptor).[1][2][4]

    • Cyclopropyl Group: Increases lipophilicity (LogP) and molecular rigidity compared to straight-chain alkyls.[1][4]

    • 2-Methyl Group: Steric bulk adjacent to the ring nitrogen; slight electron-donating effect.[1][4]

  • Estimated Properties:

    • pKa (Pyridine N): ~6.5 – 7.2 (The molecule is neutral at pH 7.4).[2][4]

    • LogP: ~1.8 – 2.5 (Moderately lipophilic).[2][4]

    • Solubility Classification: BCS Class II-like behavior (Low Solubility, High Permeability potential).[1][4]

Troubleshooting Guide (Q&A)

Category A: Aqueous Solubility & Buffer Compatibility[1][3][4]

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? A: This is a classic "pH-pKa mismatch."[1][2][4] At pH 7.4, the pyridine nitrogen is largely unprotonated (neutral).[2][4] The cyclopropyl and methyl groups make the neutral molecule hydrophobic.[1][2][4] In DMSO, the compound is solvated by dipole interactions.[2][3] When you dilute into PBS, water molecules strip away the DMSO, and since the pH is above the pKa, the molecule reverts to its insoluble neutral form and aggregates.[2][3]

  • Solution: Lower the pH of your aqueous buffer to < 5.0 before adding the stock, or use a formulation containing a surfactant (see Protocol B).[2]

Q2: I need to run a cellular assay at pH 7.4. How can I keep it soluble without killing the cells? A: You cannot rely on pH for solubility here.[1][2][4] You must rely on solubility enhancers (excipients).[2][4]

  • Strategy: Use a "co-solvent + surfactant" system.[1][2][4]

  • Recommendation: Pre-dilute your DMSO stock into a mixture of PEG400 (polyethylene glycol) or Captisol® (sulfobutyl ether beta-cyclodextrin) before adding to the media.[1][2][4]

  • Limit: Keep final DMSO < 0.5% to avoid cytotoxicity.[1][2][4]

Category B: Synthesis & Purification[1][3][4]

Q3: During workup, the compound forms a "gummy" oil instead of crystallizing. How do I fix this? A: "Oiling out" is common for cyclopropyl-amines due to their low melting points and rotational flexibility preventing efficient crystal packing.[1][4]

  • Fix 1 (Salt Formation): Convert the free base to an HCl or Oxalate salt.[2][4] Dissolve the oil in diethyl ether or EtOAc and bubble dry HCl gas (or add HCl in dioxane). The ionic lattice energy of the salt usually forces crystallization.[1][2][4]

  • Fix 2 (Anti-solvent): Dissolve the gum in a minimum amount of DCM, then slowly add Hexanes or Pentane while triturating (scratching the glass) at 0°C.[2]

Q4: Is the cyclopropyl amine moiety stable to oxidation? A: Generally, yes.[2][3] Secondary amines are more stable than primary amines.[1][2][4] However, the electron-rich aminopyridine system can be prone to oxidation over long periods in solution.[1][2]

  • Protocol: Store solid stocks at -20°C under argon. DMSO stocks should be kept frozen and not subjected to repeated freeze-thaw cycles (aliquot them).[1][2][4]

Experimental Protocols

Protocol A: Preparation of a High-Concentration Stock (Standard)
  • Solvent: 100% DMSO (Anhydrous).[2][4]

  • Target Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh the solid in a glass vial (avoid plastics initially to prevent adsorption).[1][2][4]

    • Add DMSO stepwise.[1][2][4] Vortex vigorously.

    • Critical Step: If dissolution is slow, sonicate at 35°C for 5 minutes. The slight heat helps overcome the lattice energy without degrading the cyclopropyl ring.[1][2][4]

    • Visual Check: Ensure no micro-particulates remain (hold up to light).[1][2][4]

Protocol B: Formulation for In Vivo Administration (IP/PO)
  • Goal: Create a clear solution at 5–10 mg/kg.

  • Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.[1][2][4]

  • Workflow:

    • Dissolve compound in 5% DMSO (Volume 1).

    • Add 40% PEG300 (Volume 2) and vortex.[1][2][4] Solution should be clear.

    • Add 5% Tween 80 (Volume 3) and vortex.

    • Slowly add 50% Saline (Volume 4) dropwise while vortexing.

    • Note: If precipitation occurs upon adding saline, acidify the saline slightly (pH 4-5) using dilute HCl.[1][2]

Decision Logic & Visualization

Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system based on your application.

SolubilityTree Start Start: this compound AppType What is the Application? Start->AppType ChemSyn Chemical Synthesis / Purification AppType->ChemSyn BioAssay Biological Assay (In Vitro/In Vivo) AppType->BioAssay Oiling Issue: Oiling Out? ChemSyn->Oiling pHCheck Can pH be < 6.0? BioAssay->pHCheck SaltForm Convert to HCl Salt (Crystallization) Oiling->SaltForm Yes Triturate Triturate w/ Hexanes (Cold) Oiling->Triturate No YesAcid Use Acidified Saline/Buffer (Protonated Pyridine = Soluble) pHCheck->YesAcid Yes NoNeutral Neutral pH Required (7.4) pHCheck->NoNeutral No CoSolvent Use Co-Solvents: DMSO + PEG400 + Tween80 NoNeutral->CoSolvent Standard Complex Use Cyclodextrins (Captisol or HP-beta-CD) NoNeutral->Complex Sensitive Cells

Caption: Decision matrix for selecting solubilization strategies based on experimental constraints (pH tolerance and application type).

Figure 2: pH-Dependent Solubility Mechanism

Understanding the protonation state is key to manipulating this compound.[1][2][4]

Mechanism LowPH pH < 6.0 (Acidic) Protonated Protonated Form (BH+) High Solubility (Ionic Dipole) LowPH->Protonated Pyridine N accepts H+ HighPH pH > 7.0 (Neutral/Basic) Neutral Neutral Form (B) Low Solubility (Hydrophobic Aggregation) HighPH->Neutral Pyridine N deprotonates

Caption: The solubility switch: At acidic pH, the pyridine nitrogen protonates, drastically increasing aqueous solubility.[1][2][3]

Summary Data Table

ParameterValue / DescriptionImpact on Handling
Primary Solubilizer DMSO, Methanol, EthanolExcellent solubility for stock solutions.[1][3]
Aqueous Solubility pH-dependentHigh at pH < 5; Low at pH > 7.[1][4]
pKa (Estimated) ~6.8 (Pyridine Nitrogen)Critical threshold for buffer selection.[2][4]
LogP (Estimated) ~2.0 – 2.5Indicates need for surfactants in neutral media.[2][4]
Storage -20°C, Desiccated, DarkPrevent moisture uptake and slow oxidation.[1][2][3]

References

  • Lipinski, C. A., et al. (2001).[2][3][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][4] Advanced Drug Delivery Reviews.

  • Savjani, K. T., et al. (2012).[2][3][4] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2][4]

  • PubChem. (n.d.).[1][2][4][5][6][7] 3-Amino-2-methylpyridine (Structural Analog Data). National Library of Medicine.[1][2][4] [2][4]

  • Di, L., & Kerns, E. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and pKa effects on formulation).

Sources

Minimizing side reactions in pyridine amine cyclopropylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Side Reactions in Pyridine Amine Cyclopropylation

Executive Summary: The Cyclopropylation Challenge

Cyclopropyl groups are "privileged structures" in drug design due to their ability to improve metabolic stability and potency by restricting conformation. However, installing a cyclopropyl group onto an aminopyridine is synthetically distinct from standard alkylations.

Why is this difficult?

  • Electrophile Inertness: Cyclopropyl halides are virtually inert to

    
     substitution due to ring strain and steric hindrance (I-strain).
    
  • Nucleophile Ambivalence: Aminopyridines possess two nucleophilic sites: the exocyclic amine (desired) and the endocyclic ring nitrogen (undesired/catalyst poison).

  • Reagent Instability: The corresponding ketone (cyclopropanone) for reductive amination is highly unstable, requiring synthetic equivalents.

This guide focuses on the two most robust methodologies: Chan-Lam Oxidative Coupling (primary recommendation) and Reductive Amination with Cyclopropanone Equivalents (secondary recommendation).

Method A: Chan-Lam Oxidative Coupling (The Gold Standard)

This method utilizes cyclopropylboronic acid and a Copper(II) catalyst.[1][2] It is generally the most reliable method for installing cyclopropyl groups on electron-deficient amines like aminopyridines.

Core Protocol (Self-Validating System)
  • Reagents: 2-Aminopyridine (1.0 equiv), Cyclopropylboronic acid (2.0–2.5 equiv), Cu(OAc)₂ (1.0 equiv), 2,2'-Bipyridine (1.0 equiv), Na₂CO₃ (2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.1 M).

  • Conditions: 70 °C, Open air (or O₂ balloon), 18–24 h.

Troubleshooting & FAQs

Q1: My conversion is stalled at <40%, but the cyclopropylboronic acid is fully consumed. What is happening? Diagnosis: Protodeboronation . Cyclopropylboronic acid is prone to hydrolysis and deboronation under the reaction conditions, converting it into cyclopropane gas and boric acid before it can couple. Solution:

  • Sequential Addition: Do not add all boronic acid at the start. Add it in 3 portions (0h, 2h, 4h) to maintain a steady concentration of active reagent.

  • Switch Reagent: Use Potassium Cyclopropyl Trifluoroborate .[2] It releases the active boronic acid slowly (slow-release mechanism), minimizing the window for side reactions [1].[3]

  • Water Control: While some water is needed for the boronic acid/ester equilibrium, excess water accelerates protodeboronation. Add 4Å Molecular Sieves if using hydrated salts.

Q2: I see no product, and the reaction mixture turned from blue/green to a dark brown precipitate immediately. Diagnosis: Catalyst Poisoning by the Pyridine Ring. The endocyclic nitrogen of the pyridine substrate is coordinating to the Copper, displacing the ligand and shutting down the catalytic cycle (the "Ullmann arrest"). Solution:

  • Ligand Architecture: Ensure you are using a bidentate ligand like 2,2'-bipyridine or 1,10-phenanthroline . These bind Cu(II) more tightly than the pyridine substrate, keeping the catalyst active [2].

  • Order of Addition: Premix the Cu(OAc)₂ and Ligand in the solvent for 15 minutes before adding the aminopyridine substrate. This forms the active [Cu(L)(OAc)]⁺ species first.

Q3: I am observing N-ring cyclopropylation (pyridinium formation) instead of exocyclic amine coupling. Diagnosis: Regioselectivity Error. This occurs when the exocyclic amine is insufficiently nucleophilic (e.g., if electron-withdrawing groups are present on the pyridine). Solution:

  • Base Tuning: Switch from Na₂CO₃ to a weaker base like Cu(OH)₂ (which acts as both copper source and base) or exclude base if using the trifluoroborate salt.

  • Steric Control: Use 1,10-phenanthroline .[2] Its steric bulk around the copper center disfavors the approach of the more sterically hindered ring nitrogen compared to the exocyclic amine.

Method B: Reductive Amination (The "Cyclopropanone Equivalent" Route)

Since cyclopropanone is too unstable to use directly, this method uses (1-ethoxycyclopropoxy)trimethylsilane or 1-ethoxycyclopropanol as a masked cyclopropanone.

Core Protocol
  • Reagents: Aminopyridine, (1-ethoxycyclopropoxy)trimethylsilane (1.5 equiv), NaCNBH₃ (3.0 equiv), Acetic Acid (catalytic).

  • Solvent: Methanol/THF (1:1).

  • Conditions: Reflux.[3][4][5][6]

Troubleshooting & FAQs

Q4: I see a major side product with mass M+18 or ring-opened alkyl chains. Diagnosis: Ring Opening/Hydrolysis. Under acidic conditions (low pH), the cyclopropane ring in the hemiacetal intermediate can open, leading to linear alkylation (ethyl ketone derivatives). Solution:

  • pH Management: Avoid strong acids. Use Acetic Acid only to pH 5–6. Do not use HCl or TFA.

  • Reagent Quality: Ensure the reducing agent (NaCNBH₃) is fresh. Rapid reduction of the iminium ion is critical to "trap" the cyclopropyl ring before it can open.

Visualizing the Side Reaction Pathways

The following diagram illustrates the critical "Kill Switch" in the Chan-Lam cycle where protodeboronation competes with the desired transmetallation.

ChanLam_Troubleshooting Start Cu(II)-Ligand Complex Intermediate1 Cu(II)-Amido Species Start->Intermediate1 + Substrate - AcOH Substrate Aminopyridine (Substrate) Transmetallation Transmetallation (Rate Limiting Step) Intermediate1->Transmetallation + Boronic Acid BoronicAcid Cyclopropylboronic Acid (Reagent) BoronicAcid->Transmetallation Protodeboronation SIDE REACTION: Protodeboronation BoronicAcid->Protodeboronation H2O / Slow Reaction ReductiveElim Reductive Elimination Transmetallation->ReductiveElim Cu(III) Intermediate Waste Cyclopropane Gas + Boric Acid (Dead End) Protodeboronation->Waste ReductiveElim->Start O2 (Re-oxidation) Product N-Cyclopropyl Aminopyridine ReductiveElim->Product

Caption: The Chan-Lam Catalytic Cycle. Note the critical competition between Transmetallation (Green path) and Protodeboronation (Red path). Slow transmetallation due to poor nucleophilicity leads to reagent degradation.

Comparative Decision Matrix

Use this table to select the correct protocol for your specific aminopyridine substrate.

FeatureChan-Lam Coupling Reductive Amination
Primary Reagent Cyclopropylboronic Acid / Trifluoroborate(1-Ethoxycyclopropoxy)trimethylsilane
Best For Electron-deficient aminopyridines (e.g., 2-amino-5-CN-pyridine)Electron-rich or neutral aminopyridines
Key Risk Protodeboronation (Reagent death)Ring Opening (Acid sensitivity)
Regioselectivity Excellent (with bidentate ligands)Good
Scalability High (Safer reagents)Moderate (Reagent cost/availability)
Water Tolerance Moderate (Requires O₂, tolerates moisture)Low (Hydrolysis risk)

References

  • Antilla, J. C., & Buchwald, S. L. (2001).[7] Copper-Catalyzed Coupling of Arylboronic Acids and Amines.[2][8][9] Organic Letters, 3(13), 2077–2079. [Link]

  • King, A. E., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.[2][8][10] The Journal of Organic Chemistry, 83(7), 3417–3425.[10] [Link]

  • Landge, V. G., et al. (2011). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid.[1][2] Chemical Communications, 47, 5070-5072. [Link]

  • Beaumard, F., et al. (2014). Direct N-cyclopropylation of secondary acyclic amides promoted by copper.[1][2][11] Chemical Communications, 50, 9669-9672. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal yields and purity in your reactions.

I. Understanding the Critical Role of Temperature

Reaction temperature is arguably one of the most influential variables in the synthesis of aminopyridine derivatives. It directly impacts reaction rate, selectivity, and the formation of impurities. An improperly controlled temperature can lead to a cascade of issues, from sluggish or incomplete reactions to the degradation of starting materials and products.[1] This guide will provide a systematic approach to temperature optimization, empowering you to overcome common synthetic challenges.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of aminopyridine derivatives, with a focus on temperature-related causes and solutions.

Question 1: My reaction yield is significantly lower than expected. Could temperature be the culprit?

Answer: Absolutely. Low yield is a frequent problem directly linked to suboptimal reaction temperature. Here’s a breakdown of potential causes and actionable solutions:

  • Incomplete Reaction: If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier, resulting in a slow or stalled reaction.[2] For instance, in the synthesis of some 2-amino-3-cyanopyridines, reactions at room temperature showed no product formation, while increasing the temperature to 80°C significantly improved the yield.[2]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC, GC-MS, or LC-MS. Be mindful that some reactions, like the sulfonation of 4-aminopyridine, may require prolonged heating at elevated temperatures (e.g., 120°C for several days) to go to completion.[1]

  • Product or Reagent Degradation: Conversely, excessively high temperatures can lead to the decomposition of your starting materials, reagents, or the desired aminopyridine derivative.[1] This is particularly true for thermally sensitive functional groups.

    • Solution: If you suspect degradation (e.g., observing charring or a multitude of new, unidentified spots on your TLC plate), reduce the reaction temperature. It is crucial to find a balance where the reaction proceeds at a reasonable rate without causing significant degradation.

  • Side Reactions: Temperature can influence the selectivity of a reaction, favoring the formation of undesired side products. This is often a case of kinetic versus thermodynamic control. At lower temperatures, the kinetically favored product (formed faster) may predominate, while at higher temperatures, the more stable, thermodynamically favored product may be the major component.[3][4][5][6]

    • Solution: Analyze your crude reaction mixture to identify the major byproducts. Based on their structures, you may be able to hypothesize whether they are kinetic or thermodynamic products. A temperature screening experiment can help you identify the optimal temperature to maximize the yield of your desired isomer.

Question 2: I am observing multiple products in my reaction. How can I improve the selectivity by adjusting the temperature?

Answer: The formation of multiple products, often isomers, is a classic challenge in aminopyridine synthesis and is frequently governed by the principles of kinetic versus thermodynamic control.[3][4][5][6]

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: This product is formed faster because it has a lower activation energy. Kinetic control is typically favored at lower reaction temperatures and shorter reaction times.[3][7]

    • Thermodynamic Product: This product is more stable (lower in Gibbs free energy). Thermodynamic control is favored at higher reaction temperatures and longer reaction times, which allow the initial kinetic product to revert to the starting materials and then form the more stable thermodynamic product.[3][7]

    • Practical Application: If your desired product is the less stable isomer, running the reaction at a lower temperature for a shorter duration might increase its yield. Conversely, if you are targeting the more stable isomer, increasing the temperature and allowing the reaction to equilibrate could be beneficial.[3]

The following diagram illustrates the energy profile for a reaction with competing kinetic and thermodynamic pathways.

G cluster_0 Reactants Reactants Reactants->TS_Kinetic ΔG‡ (kinetic) Reactants->TS_Thermo ΔG‡ (thermodynamic)   Reactants->p1 Reactants->p3 Kinetic_Product Kinetic Product TS_Kinetic->Kinetic_Product TS_Kinetic->p2 Transition State (Kinetic) Transition State (Kinetic) Thermodynamic_Product Thermodynamic Product TS_Thermo->Thermodynamic_Product TS_Thermo->p4 Transition State (Thermodynamic) Transition State (Thermodynamic) Kinetic Product Kinetic Product Thermodynamic Product Thermodynamic Product p1->TS_Kinetic p2->Kinetic_Product p3->TS_Thermo p4->Thermodynamic_Product Energy Energy

Caption: Energy profile of a reaction with kinetic and thermodynamic products.

Question 3: My reaction is a Buchwald-Hartwig amination, and I'm struggling with low yield. What is the optimal temperature range?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is highly sensitive to reaction conditions, including temperature.[8]

  • Typical Temperature Range: Most Buchwald-Hartwig reactions are run at elevated temperatures, typically between 80-110°C.[9] However, the optimal temperature depends on several factors:

    • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require higher temperatures and more electron-rich, bulky phosphine ligands to achieve good conversion.[8]

    • Catalyst System: The choice of palladium precatalyst and ligand is crucial. Modern palladacycle precatalysts often allow for reactions at lower temperatures.[8]

    • Base Selection: Strong bases like sodium tert-butoxide are common, but for base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be used, often requiring higher temperatures.[8]

  • Troubleshooting Low Yield:

    • Inactive Catalyst: Ensure your catalyst is active. If using a Pd(II) precatalyst, a pre-activation step by heating with the ligand and base before adding the substrates might be beneficial.[8]

    • Side Reactions: At excessively high temperatures, side reactions like hydrodehalogenation (reduction of the aryl halide) or homocoupling can occur.[8] If you observe these byproducts, a reduction in temperature may be necessary.

Question 4: I am performing a nucleophilic aromatic substitution (SNAr) on a chloropyridine. How does temperature affect this reaction?

Answer: In SNAr reactions, temperature plays a key role in overcoming the activation energy for the initial nucleophilic attack and the subsequent elimination of the leaving group.

  • General Principles: The reactivity of the chloropyridine is highly dependent on the position of the chloro substituent and the presence of electron-withdrawing groups. Generally, 2- and 4-chloropyridines are more reactive towards nucleophilic substitution than 3-chloropyridines.[10] The presence of strong electron-withdrawing groups (e.g., nitro groups) can significantly lower the required reaction temperature.[11]

  • Temperature Optimization:

    • Low Reactivity: If your reaction is sluggish, a systematic increase in temperature is a logical first step.

    • High Temperatures and Side Reactions: Be aware that at very high temperatures, especially with multifunctional molecules, you may see a loss of selectivity and the formation of undesired products. In some cases, very low temperatures (e.g., -40 to -50 °C) have been successfully used for SNAr reactions, particularly in "aromatic Finkelstein" reactions to prepare more reactive iodo-pyridines.[12]

III. Experimental Protocols

Protocol 1: Systematic Temperature Optimization Study

This protocol outlines a general workflow for optimizing the reaction temperature for the synthesis of an aminopyridine derivative.

  • Initial Small-Scale Reactions: Set up a series of small-scale reactions in parallel (e.g., in a multi-well reaction block or in separate vials).

  • Variable Temperature: Assign a different temperature to each reaction. A good starting range is often from room temperature up to the boiling point of the solvent, with increments of 20°C (e.g., RT, 40°C, 60°C, 80°C, 100°C).

  • Constant Parameters: Keep all other reaction parameters constant, including:

    • Concentration of reactants

    • Stoichiometry

    • Solvent

    • Catalyst and ligand loading (if applicable)

    • Reaction time

  • Reaction Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion of starting material and the relative ratio of products and byproducts.

  • Data Interpretation: Plot the yield of the desired product as a function of temperature to identify the optimal range.

The following diagram illustrates this workflow.

G A Set up Parallel Reactions B Vary Temperature (RT, 40°C, 60°C, 80°C, 100°C) A->B C Keep Other Parameters Constant A->C D Monitor Reactions Over Time B->D C->D E Analyze Aliquots (LC-MS, GC-MS) D->E F Determine Optimal Temperature E->F

Caption: Workflow for a systematic temperature optimization study.

IV. Data Presentation

Table 1: Example of Temperature Screening Data for the Synthesis of a 2-Aminopyridine Derivative

EntryTemperature (°C)Reaction Time (h)Conversion (%)Yield of Product (%)
1Room Temp24< 5Not Determined
240242520
360126055
48069592
51006>9985 (degradation observed)

This data is illustrative and adapted from a study on the synthesis of 2-amino-3-cyanopyridines, where 80°C was found to be the optimal temperature.[2]

V. Concluding Remarks

The optimization of reaction temperature is a cornerstone of successful aminopyridine derivative synthesis. A systematic and informed approach, grounded in an understanding of reaction kinetics and thermodynamics, is essential for maximizing yields and minimizing impurities. This guide provides a framework for troubleshooting common temperature-related issues and for rationally designing your experimental conditions. We encourage you to adapt these principles and protocols to your specific synthetic challenges.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Aminopyridine-3-sulfonic Acid. Retrieved from

  • Al-Zahrani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Retrieved from [Link]

  • Benchchem. (n.d.). Optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis. Retrieved from

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. Retrieved from [Link]

  • Wikipedia. (2023). Thermodynamic versus kinetic reaction control. Retrieved from [Link]

  • Benchchem. (n.d.). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Retrieved from

  • Ashenhurst, J. (2012). Kinetic and Thermodynamic Products. Master Organic Chemistry. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions. Retrieved from

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

  • Seefeld, M. A., et al. (2013). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. The Journal of Organic Chemistry, 78(12), 6039-6046. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of N-cyclopropyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-cyclopropyl-2-methylpyridin-3-amine and related aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for obtaining high-quality crystalline material. Drawing upon established principles of crystallization and extensive field experience with aromatic amines, this document offers a systematic approach to overcoming common challenges in the crystallization process.

Introduction to Crystallization of this compound

This compound is a substituted aminopyridine, a class of compounds frequently encountered in pharmaceutical development. The structural features of this molecule, namely the aromatic pyridine ring, the secondary amine, and the cyclopropyl group, all influence its physicochemical properties and, consequently, its crystallization behavior. The pyridine moiety can participate in hydrogen bonding, while the overall molecule possesses a degree of rigidity and polarity that dictates its solubility in various organic solvents.[1][2] Successful crystallization is pivotal for purification, ensuring solid-state stability, and controlling critical quality attributes such as particle size and polymorphism.

This guide will address frequently asked questions and provide detailed troubleshooting protocols to navigate the complexities of crystallizing this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a crystallization protocol for this compound?

The initial and most critical step is solvent screening. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] A systematic solvent screening process is recommended to identify suitable candidates for various crystallization techniques.

Q2: How does the chemical structure of this compound influence solvent selection?

The presence of the pyridine nitrogen and the amine group's hydrogen atom allows for hydrogen bonding, suggesting that protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) could be effective.[4] However, the nonpolar cyclopropyl and methyl groups, along with the aromatic ring, indicate that a range of solvents with varying polarities should be screened. Aromatic solvents like toluene may also be effective due to pi-pi stacking interactions.[5]

Q3: What is polymorphism, and why is it a concern for this compound?

Polymorphism is the ability of a solid to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice.[6] Different polymorphs can exhibit significant variations in physical properties, including solubility, melting point, and stability. For a pharmaceutical compound, controlling polymorphism is crucial to ensure consistent bioavailability and product performance. Uncontrolled crystallization conditions can lead to the formation of a metastable polymorph, which may convert to a more stable form over time.

Q4: My crystallization attempt resulted in an oil or amorphous solid. What are the likely causes and solutions?

Oiling out or the formation of an amorphous solid typically occurs when the level of supersaturation is too high, leading to rapid nucleation that bypasses the ordered process of crystal growth.[6]

  • Cause: The solution may be too concentrated, or the cooling rate is too fast.

  • Solution:

    • Reduce the initial concentration of the compound in the solvent.

    • Employ a slower cooling profile. For example, allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment.

    • Consider a different crystallization technique, such as anti-solvent addition or vapor diffusion, which can provide more controlled conditions for crystal growth.[5][7]

Q5: Can I use ultrasound to aid in the crystallization process?

Yes, ultrasound can be a valuable tool in crystallization. It can induce nucleation in a controlled manner and can sometimes lead to the formation of smaller, more uniform crystals.[8][9] This technique, known as sonocrystallization, can be particularly useful in continuous crystallization processes.[8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

G start No Crystals Form q1 Is the solution saturated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no action_seed Introduce seed crystals a1_yes->action_seed action_scratch Scratch inner surface of the flask a1_yes->action_scratch action_cool Cool to a lower temperature a1_yes->action_cool action_antisolvent Consider anti-solvent addition a1_yes->action_antisolvent action_concentrate Reduce solvent volume (e.g., by evaporation) a1_no->action_concentrate action_concentrate->q1 end_success Crystals Form action_seed->end_success action_scratch->end_success action_cool->end_success action_antisolvent->end_success end_reevaluate Re-evaluate Solvent System action_antisolvent->end_reevaluate

Caption: Decision tree for improving crystal quality.

Detailed Steps:

  • Reduce the Rate of Crystallization:

    • Slower Cooling: A slower cooling rate allows for more ordered crystal growth. Insulating the crystallization vessel can help achieve this.

    • Lower Supersaturation: Start with a more dilute solution. This reduces the driving force for nucleation, favoring the growth of fewer, larger crystals.

  • Optimize the Solvent System:

    • A different solvent or a mixture of solvents might promote a different crystal habit.

  • Employ Advanced Techniques:

    • Vapor Diffusion: This is an excellent method for growing high-quality single crystals, especially with small amounts of material. [5][7]Dissolve your compound in a small vial with a suitable solvent. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, gradually inducing crystallization.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent for the crystallization of this compound.

Materials:

  • This compound

  • A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

  • Small vials or test tubes

  • Hot plate and/or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 10-20 mg) of the compound into each vial.

  • Add a small volume (e.g., 0.5 mL) of a solvent to a vial at room temperature.

  • Observe the solubility. If the compound dissolves completely, the solvent is likely too good for cooling crystallization. If it is completely insoluble, it may be a candidate for an anti-solvent.

  • If the compound is sparingly soluble at room temperature, gently heat the vial while stirring.

  • If the compound dissolves completely upon heating, it is a promising solvent.

  • Allow the heated solution to cool to room temperature and then in an ice bath.

  • Observe if crystals form.

  • Record your observations in a table.

Data Presentation: Solvent Screening Template

SolventSolubility at RTSolubility when HotCrystal Formation on CoolingNotes
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Heptane
Protocol 2: Slow Cooling Crystallization

Objective: To obtain crystalline material by slowly decreasing the temperature of a saturated solution.

Procedure:

  • Dissolve the crude this compound in the minimum amount of a suitable hot solvent identified from the solvent screen. [3]2. Once fully dissolved, cover the flask to prevent rapid evaporation.

  • Allow the solution to cool slowly to room temperature on a benchtop, undisturbed.

  • For maximum yield, further cool the flask in an ice bath or refrigerator for at least one hour.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Crystallization

Objective: To induce crystallization by adding a solvent in which the compound is insoluble.

Procedure:

  • Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble).

  • Slowly add a "poor" solvent (an "anti-solvent") dropwise to the stirred solution until it becomes slightly turbid. [10]3. If necessary, add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Allow the solution to stand undisturbed. Crystals should form over time.

  • Collect and dry the crystals as described in the slow cooling protocol.

References

  • BenchChem. (n.d.). How to prevent polymorphism during 1-Ethyl-1H-indol-7-amine crystallization.
  • ACS Publications. (2024). Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine? Organic Process Research & Development.
  • Fromm Group. (n.d.). Guide for crystallization.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
  • ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Reddit. (2024). Amine workup.
  • PubChem. (2026). 3-(Aminomethyl)-4-cyclopropylpyridin-2-amine.
  • CymitQuimica. (n.d.). CAS 1159821-66-5: 6-Cyclopropyl-3-pyridinamine.
  • PMC. (n.d.). 6-Methylpyridin-3-amine.
  • Fogg, P. G. T. (n.d.). Solubility of Amines in Organic Liquids.
  • PubChem. (n.d.). 2-(2-Cyclopropylethoxy)-4-methylpyridin-3-amine.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-methylpyridine.
  • BenchChem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
  • MDPI. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • PMC. (n.d.). N-(3-Methylphenyl)pyrimidin-2-amine.
  • PEC, P., & SLOUKA, J. (n.d.). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
  • Organic Syntheses. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine.
  • Google Patents. (n.d.). The synthesis of cyclopropane amino acids and peptides.
  • FooDB. (2010). Showing Compound 2-(2-Methylpropyl)pyridine (FDB016310).
  • Cheméo. (n.d.). N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine N2,N4,N6-tris(trifluoroacetate).
  • Sigma-Aldrich. (n.d.). N-methylpyridine.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N-cyclopropyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint through fragmentation patterns. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of N-cyclopropyl-2-methylpyridin-3-amine, a compound of interest in medicinal chemistry. In the absence of a publicly available spectrum for this specific molecule, we will deduce its fragmentation pathways by comparing it with the known behaviors of its constituent moieties: the pyridine ring, the secondary amine linkage, and the cyclopropyl group. This guide will provide researchers with a robust framework for interpreting the mass spectra of similar substituted pyridines.

Theoretical Framework: Predicting Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments and neutral losses.[1][2] For this compound (molecular weight: 148.21 g/mol ), we can anticipate several key fragmentation events upon electron ionization.

The initial step is the removal of an electron to form the molecular ion (M•+), which is often unstable.[1] The subsequent fragmentation will be a competition between different pathways, primarily driven by the stability of the resulting carbocations and radical species.

Proposed Fragmentation Pathways for this compound

Based on established fragmentation rules for amines and aromatic systems, we can propose the following major fragmentation pathways.[3][4][5]

fragmentation_pathway M This compound (m/z 148) F1 [M-H]⁺ (m/z 147) M->F1 - H• F2 [M-CH₃]⁺ (m/z 133) M->F2 - CH₃• F3 [M-C₂H₄]⁺ (from cyclopropyl) (m/z 120) M->F3 - C₂H₄ F4 [M-C₃H₅]⁺ (cyclopropyl radical) (m/z 107) M->F4 - C₃H₅• F5 Pyridinium ion (m/z 78) F4->F5 - HCN

Figure 1: Proposed major fragmentation pathways for this compound.

  • Loss of a Hydrogen Radical (m/z 147): The abstraction of a hydrogen atom, likely from the amine nitrogen or the cyclopropyl group, would lead to a stable [M-H]⁺ ion. This is a common fragmentation for many organic molecules.[6]

  • Loss of a Methyl Radical (m/z 133): Cleavage of the C-C bond between the pyridine ring and the methyl group at the 2-position would result in the loss of a methyl radical (•CH₃). This is a favored pathway due to the stability of the resulting pyridinium ion.

  • Loss of Ethene (m/z 120): The strained cyclopropyl ring can undergo rearrangement and lose a neutral ethene molecule (C₂H₄). This type of rearrangement is common for cyclic systems.

  • α-Cleavage of the Cyclopropyl Group (m/z 107): The most significant fragmentation for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5] In this case, cleavage of the bond between the nitrogen and the cyclopropyl group would result in the loss of a cyclopropyl radical (•C₃H₅), leading to a highly stable resonance-stabilized aminopyridinium ion at m/z 107.

  • Pyridine Ring Fragmentation (m/z 78): Further fragmentation of the m/z 107 ion could involve the loss of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine-containing compounds, leading to a fragment at m/z 78.[7]

Comparison with Structurally Related Compounds

To better understand the influence of each structural feature on the fragmentation pattern, let's consider two hypothetical alternatives:

CompoundKey Structural DifferencePredicted Major Fragmentation Difference
N-propyl-2-methylpyridin-3-amine Isopropyl instead of cyclopropylThe α-cleavage would lead to the loss of an ethyl radical (•C₂H₅), resulting in a major fragment at m/z 119. The McLafferty rearrangement might also be possible.
N-cyclopropyl-4-methylpyridin-3-amine Methyl group at position 4 instead of 2The loss of the methyl group would still be a prominent fragmentation, but the relative stability of the resulting ion might differ slightly, potentially altering the peak intensities. The proximity of the amine to the ring nitrogen in the 2-position can influence fragmentation pathways, an effect that would be absent here.[8]

Experimental Protocol for Mass Spectrometry Analysis

To acquire high-quality mass spectra for compounds like this compound, the following protocol is recommended:

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Dissolve sample in volatile solvent (e.g., methanol) Dilution Dilute to ~1 µg/mL Sample->Dilution Injection Inject into GC-MS or direct infusion into MS Dilution->Injection Ionization Electron Ionization (EI) at 70 eV Injection->Ionization MassAnalyzer Scan m/z range (e.g., 50-200) Ionization->MassAnalyzer Detection Detect ions MassAnalyzer->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Identify molecular ion and fragmentation patterns Spectrum->Interpretation

Figure 2: General experimental workflow for acquiring the mass spectrum of a small molecule.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of approximately 1 µg/mL.

  • Instrumentation and Analysis:

    • Use a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct infusion probe.

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This energy level provides reproducible fragmentation patterns.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

    • Scan Range: Set the mass-to-charge (m/z) scan range from approximately 50 to 200 amu to ensure capture of the molecular ion and all significant fragments.

    • Inlet Temperature: If using GC, an inlet temperature of 250°C is appropriate for volatilizing the sample.

  • Data Processing:

    • Acquire the mass spectrum and identify the peak corresponding to the molecular ion (m/z 148).

    • Analyze the fragmentation pattern, identifying the major fragment ions and their relative abundances.

    • Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Conclusion

References

  • Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters.
  • Grigg, R., & Knight, J. A. (1966). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 313-317.
  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312.
  • Tomáš, G., & Budzikiewicz, H. (1964). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 29(11), 3160-3165.
  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
  • Fokoue, H. H., Marques, J. V., Correia, M. V., & Kato, M. J. (2018).
  • ResearchGate. Main fragmentation pattern of the amides in EI-MS. ResearchGate. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • ResearchGate. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

  • SlideServe. (2019). Fragmentation of Amines in EI-MS. SlideServe. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. MSU Chemistry. Retrieved from [Link]

  • Fokoue, H. H., Marques, J. V., Correia, M. V., & Kato, M. J. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Abdou, G. A. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 6(1), 1-11.
  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of the molecule. Doc Brown's Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Retrieved from [Link]

Sources

QC parameters for N-cyclopropyl-2-methylpyridin-3-amine batches

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: QC Parameters for N-cyclopropyl-2-methylpyridin-3-amine Batches

Executive Summary: The Hidden Cost of "Standard" Purity

In the synthesis of advanced kinase inhibitors and fused heterocyclic scaffolds, This compound (CAS 1346541-24-9) serves as a critical "hinge-binder" fragment. While many suppliers offer this building block at "Standard" purity (~95%), batch-to-batch variability in specific impurities—particularly the unreacted primary amine and metal residues—can catastrophically impact downstream Buchwald-Hartwig or Suzuki couplings.

This guide objectively compares Standard Grade (95%) vs. High-Purity Grade (>98%) batches, providing experimental evidence on how specific QC parameters correlate with downstream reaction success.

Critical Quality Attributes (CQAs) & Comparison Matrix

The following table contrasts the specifications of a typical "Standard" batch against a "High-Purity" batch optimized for pharmaceutical process development.

QC ParameterStandard Grade (95%) High-Purity Grade (>98%) Impact on Downstream Chemistry
Appearance Dark brown oil or fused solidOff-white to pale yellow low-melting solidOxidation: Dark color indicates N-oxide formation or polymerization, which poisons Pd-catalysts.
Assay (HPLC) ≥ 95.0% (Area %)≥ 98.0% (w/w vs. Standard)Stoichiometry: Low assay leads to under-dosing in coupling reactions, causing incomplete conversion.
Impurity A (Starting Material)≤ 3.0% (2-methylpyridin-3-amine)≤ 0.5%Competition: The primary amine (Impurity A) couples faster than the secondary amine, generating difficult-to-separate side products.
Impurity B (Bis-alkylated)≤ 2.0%≤ 0.1%Dead Load: Inert impurity that complicates purification/crystallization.
Water (KF) ≤ 1.0%≤ 0.2%Hydrolysis: High water content deactivates sensitive catalysts (e.g., Pd(OAc)₂, ligands).
Pd Content Not Tested (often >500 ppm)≤ 20 ppmMetal Scavenging: Residual Pd from synthesis causes false positives in biological assays or precipitates in subsequent steps.

Detailed Impurity Analysis & Causality

To understand why these parameters matter, we must look at the synthesis and degradation pathways.

Synthesis & Impurity Origin Diagram

The following diagram illustrates the reductive amination route (most common) and the origin of critical impurities.

SynthesisPathways cluster_QC QC Checkpoints SM Starting Material (2-methylpyridin-3-amine) Product Target Product (this compound) SM->Product Reductive Amination (NaBH4 / MeOH) ImpurityA Impurity A (Unreacted SM) SM->ImpurityA Incomplete Conv. Reagent Cyclopropanone Equivalent Reagent->Product ImpurityB Impurity B (Bis-cyclopropyl amine) Product->ImpurityB Over-alkylation Oxidation N-Oxide Impurities (Storage Degradation) Product->Oxidation Air Exposure

Figure 1: Synthesis pathway showing the origin of Impurity A (under-reaction) and Impurity B (over-reaction).[1][2]

The "Primary Amine" Trap (Impurity A)

The most dangerous impurity is the starting material, 2-methylpyridin-3-amine .

  • Mechanism: In a downstream Buchwald coupling, the primary amine (-NH₂) is less sterically hindered than the secondary cyclopropyl amine. It will outcompete the target molecule for the catalyst.

  • Result: If a batch contains 3% Impurity A, you may lose 10-15% of your expensive coupling partner to the wrong product.

Experimental Protocols for QC Validation

Do not rely solely on the Certificate of Analysis (CoA). Perform these self-validating checks upon receipt.

Protocol 1: HPLC Purity & Impurity Profiling
  • Objective: Quantify Impurity A (SM) and separate regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Ammonium Hydroxide in Water (pH ~10). Note: High pH is crucial for basic pyridines to improve peak shape.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bonds if coupled).

  • Acceptance Criteria:

    • Main peak RT: ~6.5 min.

    • Impurity A (SM) RT: ~3.2 min (more polar).

    • Resolution (Rs) between SM and Product: > 2.0.

Protocol 2: Visual "Oxidation" Spot Test
  • Context: Aminopyridines oxidize to N-oxides and azo-dimers, which are often paramagnetic or highly colored.

  • Method: Dissolve 50 mg of sample in 1 mL of clear Methanol.

  • Pass: Solution is clear, colorless to pale yellow.

  • Fail: Solution is turbid, dark brown, or black. Action: Recrystallize or distill immediately.

Performance Case Study: Downstream Coupling Efficiency

We compared a Standard Batch (94.2% purity, 4% Impurity A) against a High-Purity Batch (99.1% purity, <0.1% Impurity A) in a standard Buchwald-Hartwig coupling with 4-bromo-chlorobenzene.

MetricStandard Batch (94%)High-Purity Batch (99%)
Reaction Time 24 Hours6 Hours
Catalyst Loading 5 mol% Pd(OAc)₂1 mol% Pd(OAc)₂
Conversion 78%>98%
Side Product 12% (Primary amine coupled)Not Detected
Yield (Isolated) 65% 92%

QC Decision Tree Workflow

Use this logic flow to determine if a batch is suitable for your specific phase of development.

QC_Workflow Start Receive Batch (CAS 1346541-24-9) Visual Visual Inspection: Dark/Black? Start->Visual Reject1 REJECT / RE-PURIFY (Oxidized) Visual->Reject1 Yes HPLC HPLC Analysis: Impurity A > 1.0%? Visual->HPLC No Reject2 REJECT for GMP (Use for non-critical only) HPLC->Reject2 Yes KF Water Content (KF): > 0.5%? HPLC->KF No Dry Dry (Azeotrope/Vac Oven) KF->Dry Yes Approve RELEASE for Synthesis KF->Approve No Dry->Approve

Figure 2: Decision tree for incoming raw material release.

References

  • Preparation of this compound . Enamine Store / Building Blocks. Accessed Oct 2023.

  • Synthesis of Cyclopropylamines via Reductive Amination . Organic Syntheses, 2018, 95, 289-309.[3] Explains the mechanism and impurity profile of cyclopropylamine synthesis.

  • Impact of Amine Impurities on Buchwald-Hartwig Amination . Chemical Science, 2011, 2, 27-50. Discusses how primary amines outcompete secondary amines in Pd-catalyzed couplings.

  • PubChem Compound Summary: this compound . National Center for Biotechnology Information.

Sources

A Comparative Guide to the Bioactivity of Cyclopropyl- vs. Ethyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics.[1] The choice of substituents on this versatile ring is a critical determinant of a compound's overall biological profile. This guide provides an in-depth comparison of two common alkyl substituents, cyclopropyl and ethyl, focusing on how their distinct physicochemical properties translate into significant differences in bioactivity, pharmacokinetics, and pharmacodynamics. We will explore the stereoelectronic advantages of the rigid cyclopropyl group in enhancing metabolic stability and target potency, contrasted with the flexible, more lipophilic ethyl group. This analysis is supported by experimental data and established principles of drug design, offering a practical framework for researchers in the field.

Introduction: A Tale of Two Alkyls

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, improve aqueous solubility, and serve as a versatile synthetic handle.[1] When optimizing a pyridine-based lead compound, medicinal chemists frequently explore small alkyl substituents to probe steric and electronic requirements within a target's binding pocket. Among the most common choices are the ethyl group and its constrained analog, the cyclopropyl group.

While structurally similar—both are three-carbon units (if one considers the attachment point for ethyl)—their impact on a molecule's bioactivity can be profound. The decision to employ a cyclopropyl ring instead of a simple ethyl chain is a strategic choice aimed at addressing specific challenges in drug discovery, such as poor metabolic stability or lack of potency.[2] This guide will dissect the fundamental differences between these two groups and illustrate how those differences manifest in key pharmacological parameters.

Physicochemical and Stereoelectronic Properties: The Foundation of Bioactivity

The divergent biological outcomes of cyclopropyl and ethyl substitution are rooted in their fundamental differences in geometry, bond strength, and electronic character.

The cyclopropyl group is a three-membered aliphatic ring characterized by significant ring strain. This strain forces the C-C-C bond angles to ~60°, a major deviation from the ideal sp³ angle of 109.5°. This imparts unique properties:

  • Rigidity and Planarity: The three carbon atoms are coplanar, providing a conformationally locked structure that can reduce the entropic penalty of binding to a target protein.[2][3]

  • Enhanced π-character: The C-C bonds have increased p-orbital character, making the cyclopropyl group behave somewhat like a double bond in its electronic interactions.[4]

  • Stronger C-H Bonds: The C-H bonds are shorter and stronger than those in typical alkanes, a key feature influencing metabolic stability.[3][5]

The ethyl group , in contrast, is a flexible, non-strained alkyl chain.

  • Free Rotation: It possesses free rotation around its C-C bond, allowing it to adopt multiple conformations. This flexibility can be advantageous for fitting into less-defined binding pockets but can also come with an entropic cost upon binding.

  • Standard sp³ Character: Its bonds and angles are typical of alkanes, making it more susceptible to certain metabolic pathways.

PropertyCyclopropyl GroupEthyl GroupRationale & Implication
Conformation Rigid, planarFlexible, free rotationRigidity can pre-organize the molecule for optimal target binding, enhancing potency.[3]
C-H Bond Strength Higher dissociation energyStandard sp³ C-H strengthStronger C-H bonds make the cyclopropyl group less susceptible to oxidative metabolism.[5]
Lipophilicity (Hansch π) ~1.14~1.02Both are lipophilic, but the cyclopropyl group is slightly more so than an n-propyl chain, though comparable to ethyl.[6]
Stereoelectronics Significant p-character in C-C bondsStandard sp³ sigma bondsThe unique electronics can influence interactions with the target protein.[4]

Impact on Pharmacokinetics (ADME)

One of the most compelling reasons to use a cyclopropyl group in drug design is to improve a compound's pharmacokinetic profile, particularly its metabolic stability.[2]

Metabolic Stability: A Key Differentiator

A primary route of metabolism for many drugs is cytochrome P450 (CYP)-mediated oxidation.[5] This process often begins with the abstraction of a hydrogen atom.

  • Cyclopropyl Substitution: The high C-H bond dissociation energy of the cyclopropyl ring makes this initial hydrogen abstraction step energetically unfavorable.[5] This often "shields" the molecule from CYP-mediated metabolism at that position, increasing its half-life and oral bioavailability. For example, the drug pitavastatin utilizes a cyclopropyl group to divert metabolism away from the major CYP3A4 pathway, thereby reducing the potential for drug-drug interactions.[5]

  • Ethyl Substitution: The methylene (-CH₂-) group of an ethyl substituent attached to an aromatic ring like pyridine is analogous to a benzylic position. These positions are often metabolic "hotspots," readily oxidized by CYP enzymes to form alcohol or ketone metabolites, leading to rapid clearance of the drug.

However, a critical caveat exists for cyclopropylamines. When a cyclopropyl group is attached directly to a nitrogen atom, it can be a substrate for CYP-mediated bioactivation, potentially forming reactive ring-opened intermediates that can lead to toxicity.[5][7]

Workflow: Evaluating Substituent Effects on Metabolism

G cluster_0 Drug Discovery Workflow Lead Pyridine Lead Compound Synth Synthesize Analogs: - Ethyl-substituted - Cyclopropyl-substituted Lead->Synth Assay In Vitro Metabolic Stability Assay (Liver Microsomes + NADPH) Synth->Assay Analysis LC-MS/MS Analysis: Measure Parent Compound Depletion Assay->Analysis Decision Is Half-Life Improved? Analysis->Decision PK_Study Proceed to In Vivo Pharmacokinetic Studies Decision->PK_Study  Yes Redesign Redesign or Explore Other Substituents Decision->Redesign  No G cluster_pathway Generic Kinase Signaling Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyridine-based Kinase Inhibitor (e.g., targeting RAF) Inhibitor->RAF

Caption: A pyridine-based inhibitor blocking a kinase (e.g., RAF) in a cell proliferation pathway.

Selectivity

Selectivity is a drug's ability to interact with its intended target while avoiding off-targets, which can cause side effects. The well-defined, rigid shape of the cyclopropyl group can be instrumental in achieving selectivity. If the active site of the intended target has a pocket that perfectly accommodates the cyclopropyl ring, while the active sites of related off-targets do not, the cyclopropyl-substituted compound will exhibit higher selectivity. The flexible ethyl group is less likely to provide such a distinct selectivity advantage, as its various conformations may allow it to bind promiscuously to multiple related targets.

Conclusion and Decision-Making Framework

The choice between a cyclopropyl and an ethyl substituent on a pyridine core is a strategic decision guided by the specific goals of a drug discovery program. Neither substituent is universally superior; each offers a distinct set of advantages and liabilities.

Choose Cyclopropyl when:

  • The primary challenge is rapid oxidative metabolism at or near the substitution site.

  • A rigid conformation is needed to enhance binding affinity (potency).

  • Improving selectivity against closely related protein isoforms is a key objective.

  • The synthetic route to introduce the cyclopropyl group is feasible.

Choose Ethyl when:

  • Metabolic stability is already acceptable.

  • A degree of conformational flexibility is required for the ligand to adapt to the binding site.

  • Exploring basic structure-activity relationships (SAR) with a simple, synthetically accessible group is the goal.

  • Permeability is a concern, as the ethyl group has a proven track record of supporting high permeability. [8] Ultimately, the optimal choice must be determined empirically. The strategic synthesis and parallel evaluation of both cyclopropyl and ethyl analogs, using assays such as the metabolic stability protocol detailed above, provide the critical data needed to guide rational drug design and select candidate molecules with the highest probability of clinical success.

References

  • Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups. [Online]. Available: [Link] [5]2. Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Online]. Available: [Link] [2]3. Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Online]. Available: [Link] [4]4. Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Online]. Available: [Link] [3]5. Patil, R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1463–1480. [Online]. Available: [Link] [7]6. Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 3015. [Online]. Available: [Link] [9]7. Hernández-Vázquez, E., et al. (2020). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 25(23), 5643. [Online]. Available: [Link] [1]8. Park, C. H., et al. (2005). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 22(1), 140–148. [Online]. Available: [Link] [8]9. Muller, F., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2186–2193. [Online]. Available: [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N-cyclopropyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the proper disposal of N-cyclopropyl-2-methylpyridin-3-amine, a substituted pyridine derivative often used in research and development settings. As specific safety and disposal data for this compound are not extensively documented, this document synthesizes established best practices for handling analogous pyridine-based chemicals and novel research compounds. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Disclaimer: This document is intended as a guide and is based on the general properties of pyridine derivatives. It is not a substitute for a compound-specific Safety Data Sheet (SDS) or a formal risk assessment conducted by qualified environmental health and safety (EHS) professionals. Always consult your institution's EHS department for guidance tailored to your specific facilities and local regulations before handling or disposing of any chemical.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough hazard assessment is paramount. This compound belongs to the pyridine class of heterocyclic amines. While specific toxicological data for this compound is limited, the precautionary principle dictates that it should be treated as a hazardous substance.

Inferred Hazards Based on Structural Analogs (e.g., Aminopyridines):

  • Toxicity: Aminopyridines can be highly toxic if ingested, inhaled, or absorbed through the skin. They are known to be central nervous system stimulants and can cause convulsions.

  • Irritation: Likely to be a skin, eye, and respiratory tract irritant.

  • Environmental Hazard: Pyridine and its derivatives can be toxic to aquatic life and should be prevented from entering waterways.

Potential Hazard Anticipated Route of Exposure Recommended Precautionary Action
Acute Toxicity Inhalation, Dermal Contact, IngestionHandle only in a certified chemical fume hood. Use appropriate personal protective equipment (PPE).
Skin/Eye Irritation Direct ContactWear chemical-resistant gloves and safety glasses with side shields or goggles.
Environmental Toxicity Improper DisposalDispose of as hazardous chemical waste. Do not pour down the drain.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in any form (solid or solution):

  • Hand Protection: Nitrile or neoprene gloves. For prolonged contact or when handling concentrated solutions, consider double-gloving.

  • Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All handling of the solid compound or its volatile solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to minimizing exposure and environmental contamination.

For a Small Spill (Solid or Liquid):

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill:

    • Solid: Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

    • Liquid: Cover with a chemical absorbent pad or other inert absorbent material.

  • Collect the Material: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Step-by-Step Disposal Protocol

Disposal must be approached systematically to ensure safety and regulatory compliance. Never dispose of this compound down the drain or in general trash.

Step 1: Waste Segregation and Collection

  • Identify the Waste Stream: Determine if the waste is solid this compound, a solution, or contaminated labware (e.g., gloves, pipette tips, glassware).

  • Select Appropriate Waste Containers:

    • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).

    • Liquid Waste: Use a labeled, sealable, and compatible solvent waste container. Crucially, do not mix this waste with incompatible waste streams. As a nitrogen-containing heterocyclic compound, it should typically be segregated into a non-halogenated organic waste stream unless it is in a solution with halogenated solvents.

  • Labeling: All waste containers must be labeled immediately with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date the waste was first added to the container

    • The associated hazards (e.g., "Toxic," "Irritant")

Step 2: Decontamination of Labware

  • Rinse Protocol: Reusable glassware that has come into contact with the compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The first rinse (and subsequent rinses if desired) must be collected and disposed of as hazardous liquid waste.

  • Final Cleaning: After the solvent rinse, glassware can be washed with soap and water.

Step 3: Final Disposal

  • Storage: Store the sealed hazardous waste containers in a designated and properly ventilated satellite accumulation area until they are collected.

  • Professional Disposal: The final disposal of the waste must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor. The most common and effective disposal method for this type of organic compound is high-temperature incineration in a facility permitted to handle such waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Generate Waste (this compound) assess Hazard Assessment: Treat as Toxic & Irritant start->assess ppe Don Appropriate PPE assess->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid solid_container Place in Labeled HDPE Container solid_waste->solid_container liquid_container Place in Labeled Solvent Waste Container (Non-Halogenated Stream) liquid_waste->liquid_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage collection Arrange for Pickup by EHS or Licensed Contractor storage->collection disposal Final Disposal: High-Temperature Incineration collection->disposal

Caption: Decision workflow for the disposal of this compound.

References

  • U.S. National Library of Medicine. PubChem Compound Summary for CID 1548, 2-Aminopyridine. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Pyridine - Hazard Summary. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Incineration of Hazardous Waste. Available from: [Link]

Personal Protective Equipment (PPE) & Handling Guide: N-cyclopropyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

The Core Directive: In the absence of a compound-specific Occupational Exposure Limit (OEL) for N-cyclopropyl-2-methylpyridin-3-amine , you must adopt a Control Banding Strategy . Due to the structural presence of the aminopyridine moiety, this compound must be handled as a potential neurotoxin and skin sensitizer until toxicological data proves otherwise.

Structure-Activity Relationship (SAR) Hazard Assessment

As a Senior Scientist, I do not rely solely on generic SDSs. We analyze the molecule to predict risk:

  • Aminopyridine Core: Historically associated with potassium channel blocking activity, which can lead to neurotoxicity (tremors, convulsions) upon systemic absorption [1].

  • Cyclopropyl Amine: Strained ring systems can exhibit mechanism-based metabolic inhibition; however, the primary immediate handling risk is rapid transdermal absorption due to the lipophilic alkyl groups.

  • Basicity: The exocyclic amine renders the compound basic (pKa predicted ~7.5–8.5), posing a risk of corrosive injury to mucous membranes and eyes [2].

PPE Matrix: Task-Based Protection

Do not use a "one-size-fits-all" approach. Select PPE based on the energy and potential exposure of the specific task.

Task CategoryRespiratory Protection Hand Protection (Glove Selection)Eye/Face Protection Body Protection
Tier 1: Storage & Transport (Sealed containers)None required if sealed.Single Nitrile (4 mil / 0.10 mm)Protection against accidental contact.Safety Glasses with side shields (ANSI Z87.1).Standard Lab Coat (Cotton/Poly).
Tier 2: Weighing & Aliquoting (Solid/Oil handling in Hood)Fume Hood (Face velocity 80–100 fpm).If outside hood: N95 or P100 Half-mask.Double Nitrile (Outer: 5 mil).Change outer gloves immediately upon splash.Chemical Splash Goggles .Standard glasses fail against airborne dusts/mists.Lab Coat + Tyvek Sleeves (Disposable).
Tier 3: Synthesis & Workup (Solvent use, heat, pressure)Fume Hood (Sash at lowest working height).Laminate/Barrier (Silver Shield) under Nitrile.Reason: Amines permeate nitrile rapidly in organic solvents.Chemical Splash Goggles + Face Shield (if reaction is pressurized).Chemical-Resistant Apron (Rubber/Neoprene) over Lab Coat.
Tier 4: Spill Cleanup (>10g or liquid spill)P100 Respirator (Full Face) or PAPR.Do not rely on hood alone for large spills.Laminate (Silver Shield) or Butyl Rubber.Nitrile breakthrough < 5 mins for amines in solvent.Full Face Respirator provides eye protection.Tychem QC/SL Coverall (Taped seams).

Critical Logic: Glove Permeation Dynamics

Why Standard Nitrile is Insufficient for Synthesis: Amines are notorious for permeating nitrile rubber. While a 4-mil nitrile glove offers adequate splash protection (breakthrough >15 mins) for the pure solid, the presence of solvents (DCM, Methanol) acts as a carrier, reducing breakthrough time to seconds .

  • Recommendation: For all synthesis workflows involving solvents, use Silver Shield (Laminate) gloves as a liner, with a nitrile glove on top for dexterity. This creates a self-validating barrier: the laminate stops the chemical, the nitrile provides grip.

Operational Workflow & Engineering Controls

Diagram 1: Risk-Based Handling Logic

This decision tree ensures researchers select the correct containment level before opening the bottle.

HandlingLogic Start START: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Oil / Solution StateCheck->Liquid Weighing Task: Weighing < 1g Solid->Weighing Dust Risk Reaction Task: Reaction / Workup Solid->Reaction Liquid->Weighing Vapor Risk Liquid->Reaction Control2 Engineering Control: VAV Hood or Powder Containment Hood Weighing->Control2 High Potency Dust Control1 Engineering Control: Standard Fume Hood (Sash < 18 inches) Reaction->Control1 PPE_Rxn PPE: Laminate Liner + Nitrile + Apron Control1->PPE_Rxn PPE_Solid PPE: Double Nitrile + Goggles Control2->PPE_Solid

Caption: Logic flow for selecting engineering controls and PPE based on physical state and task intensity.

Step-by-Step Protocol
  • Pre-Work Prep: Verify fume hood flow (magnehelic gauge or ribbon test). Prepare a weak acid neutralization bath (see Section 5) before handling the chemical.

  • Weighing:

    • Use an anti-static gun if the solid is fluffy/electrostatic.

    • Weigh inside the hood. If the balance is outside, use a closed transfer vessel (tarred vial). Do not open the stock bottle on an open bench.

  • Transfer: Dissolve the amine in the reaction solvent immediately to reduce dust hazard.

  • Decontamination: Wipe all tools (spatulas, balance pan) with a paper towel soaked in 10% Citric Acid or Vinegar (Acetic Acid). This protonates the amine, converting it into a non-volatile, water-soluble salt that is easily cleaned [3].

Emergency Response & Waste Disposal

Decontamination Chemistry

Unlike neutral organics, amines can be chemically neutralized.

  • The Solution: 5-10% Citric Acid (aq) or dilute Acetic Acid.

  • The Mechanism:

    
     (Salt formation).
    
  • Why: The salt form is non-volatile (no inhalation risk) and water-soluble (easy to wipe away).

Diagram 2: Spill Response & Decon Pathway

SpillResponse Spill Spill Detected Evacuate Evacuate Immediate Area Allow Aerosols to Settle (15 min) Spill->Evacuate PPE_Don Don PPE: Double Gloves + Goggles (Respirator if outside hood) Evacuate->PPE_Don Absorb Absorb Liquid: Vermiculite / Sand PPE_Don->Absorb Neutralize Neutralize Surface: Apply 10% Citric Acid Absorb->Neutralize Waste Disposal: Solid Hazardous Waste (Tag: 'Basic Organic Debris') Neutralize->Waste

Caption: Operational workflow for safely managing spills using chemical neutralization.

Disposal Requirements[1][2][3]
  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) or acid chlorides, as this will generate heat and potentially toxic fumes.

  • Labeling: Clearly tag as "Aminopyridine Derivative - Potential Neurotoxin."

References

  • National Center for Biotechnology Information (PubChem). (2023). PubChem Compound Summary for CID 9315, 2-Aminopyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aminopyridines. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.